molecular formula C8H7N3 B018529 1-Phthalazinamine CAS No. 19064-69-8

1-Phthalazinamine

カタログ番号: B018529
CAS番号: 19064-69-8
分子量: 145.16 g/mol
InChIキー: WTYSCLHDMXBMKM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Phthalazinamine (CAS 19064-69-8) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This high-purity building block serves as a versatile precursor for the synthesis of phthalazin-1(2H)-one derivatives, a scaffold recognized for its remarkable breadth of pharmacological activities. Researchers value this compound for its role in developing potential therapeutic agents. The phthalazinone core is a privileged structure in drug discovery, and derivatives of 1-Phthalazinamine have been investigated for numerous applications, including: Anticancer Agents: As key intermediates in the synthesis of potent compounds such as PARP (poly-ADP-ribose polymerase) inhibitors and Aurora kinase inhibitors, which are important targets in oncology research . Multi-Target Therapeutics: The scaffold's capability to interact with diverse biological targets makes it a prime candidate for molecular hybridization, a strategy used to create new hybrid molecules with improved efficacy and modified selectivity profiles against multifactorial diseases . Broad Bioactivity Profiling: The phthalazinone structure is associated with a wide spectrum of other biological properties, including antidiabetic, anti-asthmatic, antihypertensive, anti-inflammatory, and antimicrobial activities, making 1-Phthalazinamine a valuable starting point for various drug discovery programs . With the molecular formula C8H7N3 and a molecular weight of 145.16 g/mol, this compound is an essential organic building block for researchers designing and synthesizing novel bioactive molecules to explore new mechanisms and therapeutic pathways.

特性

IUPAC Name

phthalazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-8-7-4-2-1-3-6(7)5-10-11-8/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYSCLHDMXBMKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172561
Record name 1-Phthalazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19064-69-8
Record name 1-Phthalazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19064-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phthalazinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019064698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phthalazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phthalazin-1-Amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Spectroscopic Characterization of 1-Phthalazinamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 1-Phthalazinamine, a heterocyclic amine of interest in medicinal chemistry and drug development. The document details the expected and observed spectral data from key analytical techniques, outlines comprehensive experimental protocols for obtaining this data, and presents a logical workflow for the characterization of such novel compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-Phthalazinamine.

Infrared (IR) Spectroscopy

No experimental IR spectrum for 1-Phthalazinamine was found in the searched databases. The following table is based on the expected characteristic absorption bands for a primary aromatic amine fused to a phthalazine ring system.

Frequency (cm⁻¹)IntensityAssignment
3450 - 3300MediumAsymmetric and symmetric N-H stretching (primary amine)
3100 - 3000Medium-WeakAromatic C-H stretching
1650 - 1580Medium-StrongN-H bending (scissoring)
1600 - 1450Medium-StrongC=C and C=N stretching (aromatic and heteroaromatic rings)
1340 - 1250StrongAromatic C-N stretching
900 - 680StrongAromatic C-H out-of-plane bending
Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR spectra for 1-Phthalazinamine were found in the searched databases. The chemical shifts below are predicted based on the analysis of structurally similar phthalazine derivatives and general principles of NMR spectroscopy.

1.2.1. ¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5 - 9.0s1HH4
~7.8 - 8.2m4HH5, H6, H7, H8 (Aromatic protons of the benzene ring)
~5.5 - 6.5br s2HNH₂ (Amine protons)

1.2.2. ¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~155 - 160C1 (Carbon bearing the amino group)
~140 - 145C4
~125 - 135C4a, C5, C6, C7, C8, C8a (Aromatic carbons)
Mass Spectrometry (MS)

The following data is derived from the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-Phthalazinamine available in the NIST Mass Spectrometry Data Center.[1]

m/zRelative Intensity (%)Assignment
145100[M]⁺ (Molecular Ion)
118~60[M - HCN]⁺
91~40[C₇H₇]⁺ (Tropylium ion) or related fragment
76~25[C₆H₄]⁺ (Benzyne)
64~30Further fragmentation

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of 1-Phthalazinamine.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 1-Phthalazinamine.

Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) Pellet Method.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (KBr Pellet Method):

  • A small amount of 1-Phthalazinamine (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a homogenous mixture is obtained.

  • A portion of the mixture is transferred to a pellet press.

  • A vacuum is applied to remove air, and pressure is applied to form a transparent or semi-transparent pellet.

  • The KBr pellet is placed in the sample holder of the FTIR spectrometer.

  • The spectrum is recorded over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of 1-Phthalazinamine.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Procedure:

  • Approximately 5-10 mg of 1-Phthalazinamine is dissolved in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • The sample is vortexed or gently agitated to ensure complete dissolution.

  • The NMR tube is placed in the spectrometer's probe.

  • ¹H NMR and ¹³C NMR spectra are acquired. For ¹³C NMR, a sufficient number of scans are collected to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1-Phthalazinamine.

Method: Electron Ionization (EI) Mass Spectrometry, typically coupled with Gas Chromatography (GC-MS).

Instrumentation: A GC-MS system.

Procedure:

  • A dilute solution of 1-Phthalazinamine is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • The solution is injected into the GC, where the compound is vaporized and separated from the solvent.

  • The separated compound enters the mass spectrometer's ion source.

  • In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

Workflow and Pathway Visualization

Since no specific biological signaling pathways involving 1-Phthalazinamine have been prominently documented in the searched literature, a logical workflow for the general spectroscopic characterization of a novel compound like 1-Phthalazinamine is presented below.

Spectroscopic_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of 1-Phthalazinamine Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification IR Infrared (IR) Spectroscopy Purification->IR NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR_Analysis Functional Group Identification IR->IR_Analysis NMR_Analysis Structural Connectivity NMR->NMR_Analysis MS_Analysis Molecular Weight & Fragmentation MS->MS_Analysis Structure_Elucidation Final Structure Confirmation IR_Analysis->Structure_Elucidation NMR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 1-Phthalazinamine.

This comprehensive guide serves as a foundational resource for researchers and professionals engaged in the study and development of 1-Phthalazinamine and related compounds. The provided data and protocols facilitate the efficient and accurate characterization of this important molecule.

References

An In-depth Technical Guide on the Core Chemical Properties and Reactivity of 1-Phthalazinamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phthalazinamine, a key heterocyclic amine, serves as a versatile scaffold in medicinal chemistry due to its wide spectrum of biological activities. This technical guide provides a comprehensive overview of its fundamental chemical properties, reactivity, and its role as a pharmacophore. Detailed experimental protocols for its synthesis and key transformations are presented, alongside a summary of its quantitative data. Furthermore, this guide elucidates the signaling pathway of the Melanin-Concentrating Hormone Receptor 1 (MCH1), a key target for 1-phthalazinamine derivatives, visualized through a detailed diagram.

Chemical Properties of 1-Phthalazinamine

1-Phthalazinamine, also known as phthalazin-1-amine, is a bicyclic aromatic compound with the chemical formula C₈H₇N₃.[1] Its structure consists of a phthalazine core substituted with an amino group at the 1-position.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₇N₃[1]
Molecular Weight 145.16 g/mol [1]
CAS Number 19064-69-8[1]
Melting Point 224-226 °C (for 4-(4-phenoxyphenyl)-1-aminophthalazine)[2]
223-224 °C (for 5-aminophthalazine)[3]
Boiling Point 592.9±35.0 °C (Predicted for 1,1,-di(phthalazine-yl)amine)[4]
pKa 4.60±0.10 (Predicted for 1,1,-di(phthalazine-yl)amine)[4]
5.32±0.30 (Predicted for 5-aminophthalazine)[3]
Solubility Soluble in polar organic solvents such as methanol and chloroform. Limited solubility in water.[5]
LogP 0.82[6]

Table 1: Physicochemical Properties of 1-Phthalazinamine and Related Compounds

Synthesis and Reactivity

The phthalazine scaffold is a privileged structure in drug discovery, and understanding the synthesis and reactivity of 1-Phthalazinamine is crucial for the development of novel therapeutic agents.

Synthesis of 1-Phthalazinamine

The most common route for the synthesis of 1-aminophthalazine derivatives involves the nucleophilic substitution of a leaving group, typically a halogen, at the 1-position of the phthalazine ring with an amine.

  • Materials: 1-chloro-4-(4-phenoxyphenyl)phthalazine, ammonium acetate.

  • Procedure:

    • An equimolar mixture of 1-chloro-4-(4-phenoxyphenyl)phthalazine (0.01 mol) and ammonium acetate (0.01 mol) is heated for 2 hours.

    • After cooling, the solid residue is triturated with water.

    • The resulting solid is collected by filtration, dried, and crystallized from an ethanol/water mixture.

  • Yield: 79%

  • Melting Point: 224-226 °C

Chemical Reactivity

The reactivity of 1-Phthalazinamine is characterized by the nucleophilic nature of the exocyclic amino group and the electrophilic character of the phthalazine ring system.

The amino group of 1-Phthalazinamine can undergo N-alkylation with various alkylating agents. This reaction is a key step in the synthesis of many biologically active derivatives.

  • Materials: Amine (e.g., 1-Phthalazinamine), methyl iodide, a suitable base (e.g., potassium carbonate or sodium hydroxide), and a solvent (e.g., acetone or methanol).

  • Procedure:

    • The N-trifluoroacetyl derivative of the amine is prepared to facilitate monomethylation.

    • The derivative is treated with methyl iodide in the presence of a base.

    • Reaction conditions can be modified to achieve dimethylation. Note: Methyl iodide is a toxic and suspected carcinogen and should be handled with appropriate safety precautions.

The amino group can be acylated using various acylating agents, such as acid chlorides or anhydrides, to form the corresponding amides.

  • Materials: Amine (e.g., 1-Phthalazinamine), acetic anhydride.

  • Procedure:

    • A mixture of the amine (1 mmol) and acetic anhydride (1.2 mmol) is stirred at room temperature.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is dissolved in ether (5 mL) and allowed to stand for 1 hour to crystallize the product.

    • The crystalline product is collected by filtration. This protocol is described as a catalyst-free and solvent-free method for many amines.

The bifunctional nature of 1-Phthalazinamine, possessing both a nucleophilic amino group and ring nitrogens, allows it to participate in cyclocondensation reactions to form fused heterocyclic systems. For instance, reaction with dicarbonyl compounds can lead to the formation of new rings fused to the phthalazine core.[7]

Role in Drug Development and Signaling Pathways

Phthalazine derivatives, including those derived from 1-Phthalazinamine, exhibit a wide range of pharmacological activities, such as anticancer, antihypertensive, and anti-inflammatory properties. A significant area of interest is their activity as antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCH1).

1-Phthalazinamine Derivatives as MCH1 Receptor Antagonists

It has been discovered that compounds based on the 1-aminophthalazine structure demonstrate high affinity and selectivity for the MCH1 receptor.[8] The MCH1 receptor is a G protein-coupled receptor (GPCR) implicated in the regulation of energy homeostasis, making it a promising target for the treatment of obesity and related metabolic disorders.[8]

MCH1 Receptor Signaling Pathway

The MCH1 receptor is known to couple to both Gᵢ and Gᵩ G-protein subtypes.[2][9] The binding of an agonist like the melanin-concentrating hormone (MCH) initiates downstream signaling cascades. Conversely, an antagonist, such as a 1-phthalazinamine derivative, would block these signaling events.

  • Gᵩ-Mediated Pathway: Upon activation, the Gᵩ protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK.[9][10]

  • Gᵢ-Mediated Pathway: The activation of the Gᵢ protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[2][10]

Below is a diagram illustrating the MCH1 receptor signaling pathway.

MCH1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH (Agonist) MCHR1 MCH1 Receptor MCH->MCHR1 Binds & Activates Antagonist 1-Phthalazinamine Derivative (Antagonist) Antagonist->MCHR1 Binds & Inhibits Gq Gαq MCHR1->Gq Activates Gi Gαi MCHR1->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Decreases Ca2 Ca²⁺ (intracellular) IP3->Ca2 Increases PKC PKC DAG->PKC Activates PKA PKA cAMP->PKA Decreased Activation ERK MAPK/ERK Pathway Ca2->ERK PKC->ERK Response Cellular Response (e.g., Gene Transcription, Cell Proliferation) PKA->Response Modulates ERK->Response

Caption: MCH1 Receptor Signaling Pathway.

Conclusion

1-Phthalazinamine is a molecule of significant interest in the field of medicinal chemistry. Its chemical properties and reactivity allow for the synthesis of a diverse range of derivatives with potent biological activities. The ability of 1-aminophthalazine-based compounds to act as MCH1 receptor antagonists highlights their therapeutic potential, particularly in the context of metabolic disorders. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers engaged in the design and development of novel phthalazine-based therapeutics. Further investigation into the quantitative physicochemical properties and the full spectrum of its chemical reactivity will undoubtedly open new avenues for its application in drug discovery.

References

A Technical Guide to the Synthesis of Novel 1-Phthalazinamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phthalazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3] Derivatives of 1-phthalazinamine, in particular, have garnered significant attention due to their broad spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, and cardiovascular effects.[1][4][5][6] The clinical success of phthalazine-based drugs, such as the PARP inhibitor Olaparib, underscores the therapeutic potential of this chemical class.[3] This guide provides an in-depth overview of the primary synthetic strategies, experimental protocols, and relevant data for the preparation of novel 1-phthalazinamine derivatives.

Core Synthetic Strategies

The synthesis of 1-phthalazinamine derivatives is predominantly achieved through two main pathways: direct nucleophilic substitution on a pre-formed phthalazine ring and a multi-step approach involving the initial construction of a phthalazinone intermediate.

Strategy 1: Direct Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed method for synthesizing 1-phthalazinamine derivatives is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically chlorine, at the C1 position of the phthalazine ring. The electron-withdrawing effect of the adjacent ring nitrogens renders the C1 position electrophilic and susceptible to attack by amine nucleophiles.[7][8]

This approach utilizes a 1-chlorophthalazine derivative as the key starting material, which is reacted with a primary or secondary amine to yield the corresponding 1-aminophthalazine product.[9][10][11]

G cluster_workflow Workflow: Direct Nucleophilic Substitution start 1-Chlorophthalazine Derivative product 1-Phthalazinamine Derivative start->product Heat, Solvent (e.g., n-Butanol) reagent Amine (R1R2NH) reagent->product

Caption: General workflow for direct amination via SNAr.
Strategy 2: Synthesis via Phthalazinone Intermediate

An alternative and versatile strategy involves building the phthalazine core from acyclic precursors, such as phthalic anhydride or 2-acylbenzoic acids.[5][10] This route first yields a phthalazin-1(2H)-one, which is subsequently converted to the target 1-phthalazinamine.

The key steps are:

  • Cyclocondensation: Reaction of phthalic anhydride with hydrazine hydrate or a substituted hydrazine, often in acetic acid, to form the phthalazin-1(2H)-one ring.[1][5]

  • Chlorination: Conversion of the phthalazinone to a 1-chlorophthalazine intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅).[9]

  • Amination: Nucleophilic substitution of the resulting 1-chlorophthalazine with a desired amine, as described in Strategy 1.

G cluster_workflow Workflow: Synthesis via Phthalazinone Intermediate start Phthalic Anhydride step1 Phthalazin-1(2H)-one start->step1 Hydrazine Hydrate, Reflux step2 1-Chlorophthalazine step1->step2 POCl₃ / PCl₅, Heat product 1-Phthalazinamine Derivative step2->product Amine (R1R2NH), Heat

Caption: Multi-step synthesis from phthalic anhydride.

Experimental Protocols

The following are generalized experimental methodologies based on published procedures. Researchers should adapt these protocols based on the specific reactivity of their chosen substrates and reagents.

Protocol 1: General Procedure for Nucleophilic Substitution of 1-Chlorophthalazine

This protocol is adapted from the synthesis of piperazinyl-phthalazinamine derivatives.[11]

  • Reaction Setup: To a solution of the 1-chlorophthalazine derivative (1.0 eq) in an appropriate solvent (e.g., n-butanol, ~0.15 M), add the desired amine (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture at a high temperature (e.g., 150 °C) in a sealed vessel or under reflux conditions overnight.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or alumina, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 1-phthalazinamine product.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Two-Step Synthesis from Phthalazin-1(2H)-one

This protocol combines the chlorination and subsequent amination steps.

Part A: Chlorination of Phthalazin-1(2H)-one [9]

  • Reaction Setup: Suspend the phthalazin-1(2H)-one derivative (1.0 eq) in phosphorus oxychloride (POCl₃, ~5-10 volumes).

  • Reagent Addition: Carefully add phosphorus pentachloride (PCl₅, ~1.1 eq) portion-wise while stirring.

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the mixture and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-chlorophthalazine. This intermediate can be used directly in the next step.

Part B: Amination

  • Follow the procedure outlined in Protocol 1 , using the crude 1-chlorophthalazine obtained from Part A as the starting material.

Data Presentation: Examples of Synthesized Derivatives

The following table summarizes representative 1-phthalazinamine derivatives synthesized using the methodologies described.

Derivative Structure/NameKey ReactantsReported YieldReference
N-(4-morpholinophenyl)-4-(4-(3-nitrobenzyl)piperazin-1-yl)phthalazin-1-amine4-chloro-N-(4-morpholinophenyl)phthalazin-1-amine; 1-(3-nitrobenzyl)piperazineN/A[11]
4-butyl-7-methoxy-N-[1-(2-naphthylmethyl)piperidin-4-yl]phthalazin-1-amine1-Chloro-4-butyl-7-methoxyphthalazine; N-[1-(2-naphthylmethyl)piperidin-4-yl]amineN/A[12]
7-methoxy-4-methyl-N-[1-(2-naphthylmethyl)piperidin-4-yl]phthalazin-1-amine1-Chloro-7-methoxy-4-methylphthalazine; N-[1-(2-naphthylmethyl)piperidin-4-yl]amineN/A[12]
N-(p-tolyl)-4-(p-tolylamino)phthalazin-1-amine1,4-dichlorophthalazine; p-toluidineN/A[13]
2-[4-(4-chlorophthalazin-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione2-(4-(1-oxophthalazin-2(1H)-yl)phenyl)-1H-isoindole-1,3(2H)-dione; POCl₃/PCl₅N/A[9]

Biological Activity and Signaling Pathways

Phthalazinamine derivatives have been identified as potent inhibitors of various biological pathways critical in disease progression. For instance, they have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Transforming Growth Factor-beta (TGF-β) signaling pathway.[3][11] Inhibition of the TGF-β pathway is a key therapeutic strategy, as its dysregulation is associated with numerous diseases, including cancer.[11] Certain novel phthalazines have been shown to inhibit TGF-β signaling by reducing Smad phosphorylation through a non-receptor-kinase mechanism.[11]

G cluster_pathway Simplified TGF-β/Smad Signaling Pathway TGFB TGF-β Ligand Receptor TGF-β Receptor (Type I/II) TGFB->Receptor Smad Smad2/3 Phosphorylation Receptor->Smad Kinase Activity Smad4 Smad4 Complex Formation Smad->Smad4 Nucleus Nuclear Translocation Smad4->Nucleus Gene Target Gene Transcription Nucleus->Gene Inhibitor Phthalazinamine Derivative Inhibitor->Smad Inhibits

Caption: Inhibition of the TGF-β/Smad pathway by phthalazinamines.

The table below presents biological activity data for selected phthalazinamine analogs.

Compound IDBiological Target / AssayActivity (IC₅₀ / EC₅₀)Reference
Compound 2xxiv PGE2 Production Reduction (HCA-7 cells)EC₅₀ = 0.02 µM[13]
Compound 2vii PGE2 Production Reduction (HCA-7 cells)EC₅₀ = 0.032 µM[13]
Compound 10p TGF-β/Smad Signaling InhibitionIC₅₀ = 0.11 µM[11]
Various DerivativesVEGFR-2 Kinase InhibitionIC₅₀ in nanomolar range[3]

Conclusion

The synthesis of 1-phthalazinamine derivatives is a dynamic area of research, primarily driven by the significant therapeutic potential of this compound class.[2] The synthetic routes are well-established, with the nucleophilic substitution of 1-chlorophthalazines serving as the most robust and common strategy. The versatility of these synthetic methods allows for extensive structural diversification, enabling the fine-tuning of pharmacological properties. The continued exploration of this scaffold is expected to yield novel drug candidates with improved potency and selectivity for a range of challenging disease targets.[3][14]

References

Unveiling the Pharmacophore of 1-Phthalazinamine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the pharmacophore of 1-Phthalazinamine, a heterocyclic amine scaffold with demonstrated potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents. It summarizes key structure-activity relationships (SAR), presents detailed experimental protocols from relevant studies, and visualizes the core pharmacophoric features and experimental workflows.

Core Pharmacophore and Structure-Activity Relationship

The 1-Phthalazinamine scaffold serves as a versatile template for the development of potent and selective bioactive molecules. Analysis of derivatives, particularly those investigated as inhibitors of prostaglandin E2 (PGE2) production, has revealed key structural features essential for biological activity. The core pharmacophore consists of the phthalazine ring system with a crucial amino group at the C1 position. Modifications to this scaffold have provided valuable insights into the structural requirements for activity.

A significant study on aminophthalazine analogs as inhibitors of PGE2 production in HCA-7 human adenocarcinoma cells highlights the importance of substituents on a phenyl ring attached to the 1-amino group. The investigation of a series of these compounds has elucidated a preliminary structure-activity relationship.

Quantitative Structure-Activity Relationship of 1-Phthalazinamine Analogs

The following table summarizes the quantitative data for a series of 1-aminophthalazine derivatives, detailing their efficacy in reducing PGE2 levels and their limited inhibitory effect on COX-2, suggesting a mechanism of action independent of direct COX-2 inhibition.[1]

Compound IDR1 SubstituentR2 SubstituentPGE2 Reduction (%) at 1 µMEC50 for PGE2 Reduction (µM)COX-2 Inhibition (%) at 5 µM
2vi p-CH3H990.031-
2vii p-CH3p-OCH3980.032-
2viii p-CH3m-OCH362--
2ix p-CH3o-OCH3790.59-
2x p-CH3- (Pyrimidine)15--
2xi p-CH3p-N(CH3)2940.42-
2xxiv Hp-OCH3-0.023

Data extracted from a study on aminophthalazine analogs as inhibitors of PGE2 production.[1]

Based on this data, a putative pharmacophore model for 1-aminophthalazine derivatives as inhibitors of PGE2 production can be proposed. The model suggests the following key features:

  • A hydrogen bond donor: The amino group at the C1 position is likely a key hydrogen bond donor.

  • An aromatic core: The phthalazine ring system provides a necessary scaffold.

  • A substituted aromatic ring: A phenyl group attached to the 1-amino group is crucial for potent activity.

  • Specific substitution patterns on the phenyl ring: A para-substituent on the phenyl ring, such as a methoxy group, appears to be favorable for high potency. The position of this substituent is critical, as moving it to the meta or ortho position leads to a decrease in activity.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for the synthesis and biological evaluation of 1-aminophthalazine derivatives as described in the cited literature.

General Synthetic Procedure for 1-Arylaminophthalazine Derivatives

A mixture of 1-chlorophthalazine (1.0 equivalent), the corresponding aniline derivative (1.2 equivalents), and a base such as triethylamine (2.0 equivalents) in a suitable solvent like ethanol is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent, and purified by recrystallization or column chromatography to yield the desired 1-arylaminophthalazine product.

In Vitro PGE2 Production Assay

HCA-7 human colon adenocarcinoma cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with the test compounds at various concentrations for a specified period. Following treatment, the cell culture supernatant is collected, and the concentration of PGE2 is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions. The percentage of PGE2 reduction is calculated relative to vehicle-treated control cells.[1]

In Vitro COX-2 Inhibition Assay

The inhibitory activity of the compounds against cyclooxygenase-2 (COX-2) is determined using a cell-free in vitro assay. Recombinant human COX-2 enzyme is incubated with the test compounds at a specific concentration (e.g., 5 µM). The enzymatic reaction is initiated by the addition of arachidonic acid. The formation of prostaglandins is measured, typically by detecting a specific product like PGE2, using an appropriate method such as ELISA or mass spectrometry. The percentage of COX-2 inhibition is calculated by comparing the enzyme activity in the presence of the test compound to that of a vehicle control.[1]

Visualizing the Pharmacophore and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G Putative Pharmacophore Model for 1-Phthalazinamine Derivatives cluster_molecule 1-Phthalazinamine Scaffold HBD H-Bond Donor mol Aromatic1 Aromatic Core Aromatic2 Substituted Aromatic Ring Substituent Favorable Substituent (e.g., p-OCH3)

Caption: A putative pharmacophore model for 1-Phthalazinamine derivatives as inhibitors of PGE2 production.

G Experimental Workflow for Evaluating 1-Phthalazinamine Derivatives cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of 1-Arylaminophthalazine Derivatives PGE2_Assay In Vitro PGE2 Production Assay (HCA-7 Cells) Synthesis->PGE2_Assay COX2_Assay In Vitro COX-2 Inhibition Assay (Cell-Free) PGE2_Assay->COX2_Assay For active compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis PGE2_Assay->SAR_Analysis COX2_Assay->SAR_Analysis

Caption: The experimental workflow for the synthesis and biological evaluation of 1-Phthalazinamine derivatives.

References

A Technical Guide to 1-Phthalazinamine Analogs for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-phthalazinamine analogs, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This document details their synthesis, biological screening data, and the experimental protocols utilized for their evaluation. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action and evaluation processes.

Introduction to 1-Phthalazinamine Analogs

Phthalazine and its derivatives, particularly those with a 1-amino or a 1-oxo substitution (phthalazinones), are privileged scaffolds in drug discovery.[1] These compounds have been investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities.[2][3] Their versatile structure allows for substitutions at various positions, enabling the fine-tuning of their pharmacological profiles. This guide focuses on analogs of 1-phthalazinamine and the closely related phthalazin-1(2H)-ones, summarizing key findings from biological screening to inform future drug development efforts.

Quantitative Biological Screening Data

The following tables summarize the in vitro biological activity of selected 1-phthalazinamine analogs against various cancer cell lines and protein kinases. These compounds have demonstrated significant potential, with some exhibiting potent inhibitory activities at nanomolar concentrations.

Table 1: In Vitro Cytotoxicity of 1-Phthalazinamine Analogs
Compound IDTarget Cell LineCancer TypeIC50 (µM)Reference
9c HCT-116Colon1.58[4]
12b HCT-116Colon0.32[4]
13c HCT-116Colon0.64[4]
11d MDA-MB-231Breast0.92[5]
12c MDA-MB-231Breast1.89[5]
12d MDA-MB-231Breast0.57[5]
11d MCF-7Breast2.1[5]
12c MCF-7Breast1.4[5]
12d MCF-7Breast1.9[5]
2g HepG2Liver0.18[6]
4a HepG2Liver0.09[6]
2g MCF-7Breast0.15[6]
4a MCF-7Breast0.12[6]
5b CNS SNB-75CNS3.703[7]
Table 2: In Vitro Kinase Inhibitory Activity of 1-Phthalazinamine Analogs
Compound IDTarget KinaseIC50 (nM)Reference
New 1-Phthalazinones VEGFR-223 - 410[8]
12d EGFR21.4[5]
Compound 2g VEGFR-2148
Compound 4a VEGFR-2196
Compound 3a VEGFR-2375
Compound 5b VEGFR-2331
Compound 5a VEGFR-2548
Compound 3c VEGFR-2892
Phthalazine (5b) EGFR47,270 (47.27 ng/mL)[7]
Phthalazine (5b) PI3Kα4,390,000 (4.39 µg/mL)[7]
Phthalazine (5b) PI3Kβ13,600,000 (13.6 µg/mL)[7]
Phthalazine (5b) PI3Kγ12,500,000 (12.5 µg/mL)[7]
Phthalazine (5b) PI3Kδ3,110,000 (3.11 µg/mL)[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 1-phthalazinamine analogs, representative of the procedures cited in the accompanying data tables.

General Synthesis of 4-Substituted-Phthalazin-1(2H)-one Derivatives

A common route for the synthesis of the phthalazinone core involves the condensation of a γ-keto acid with hydrazine hydrate.[3] The following is a general procedure for the synthesis of 4-substituted-phthalazin-1(2H)-one derivatives.

Step 1: Synthesis of 2-Aroylbenzoic Acids A mixture of phthalic anhydride and an aromatic hydrocarbon (e.g., m-xylene) is placed in an ice bath. Anhydrous aluminum trichloride is added in small portions with stirring. After the addition is complete, the reaction mixture is refluxed for several hours. The excess aromatic hydrocarbon is removed by steam distillation, and the resulting solid is filtered and recrystallized to yield the o-aroylbenzoic acid derivative.[9]

Step 2: Synthesis of 4-Aryl-1(2H)-phthalazinones The o-aroylbenzoic acid derivative from Step 1 is refluxed with hydrazine hydrate in a suitable solvent such as ethanol or acetic acid for several hours.[10][11] After cooling, the precipitated solid is filtered, washed, and recrystallized to afford the 4-aryl-1(2H)-phthalazinone.

Step 3: N-Alkylation and Further Derivatization The 4-substituted-1(2H)-phthalazinone can be further functionalized. For instance, N-alkylation can be achieved by reacting the phthalazinone with an alkyl halide (e.g., ethyl bromoacetate) in the presence of a base (e.g., anhydrous potassium carbonate) in a solvent like DMF.[1] The resulting ester can then be converted to a hydrazide by treatment with hydrazine hydrate, which serves as a key intermediate for the synthesis of various derivatives.[12]

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[2]

Materials:

  • Human cancer cell lines (e.g., HCT-116, MDA-MB-231, MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Stock solutions of the test compounds are prepared in DMSO and serially diluted with culture medium to the desired concentrations. The medium from the cell plates is aspirated, and 100 µL of the compound dilutions are added to the respective wells. Control wells receive medium with the same concentration of DMSO as the test wells.

  • Incubation: The plates are incubated for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the 1-phthalazinamine analogs against specific kinases is determined using in vitro kinase assay kits, often based on luminescence or fluorescence resonance energy transfer (FRET). The following is a generalized protocol for a luminescence-based kinase assay.[13][14]

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, EGFR, Aurora A)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should typically not exceed 1%. Prepare a master mix containing the kinase substrate and ATP in kinase assay buffer. Dilute the recombinant kinase to the desired concentration.

  • Kinase Reaction: To the wells of a white plate, add the diluted test compound or control (DMSO for 100% activity, no enzyme for background). Add the master mix to each well. Initiate the reaction by adding the diluted kinase enzyme.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • ADP Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature for 40 minutes. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the positive control (no inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by 1-phthalazinamine analogs and a typical experimental workflow for their screening.

Signaling Pathways

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival mTOR->Survival Inhibitor 1-Phthalazinamine Analog Inhibitor->VEGFR2

VEGFR-2 Signaling Pathway

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Survival Survival Akt->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor 1-Phthalazinamine Analog Inhibitor->EGFR

EGFR Signaling Pathway

Aurora_Kinase_A_Signaling_Pathway AuroraA Aurora Kinase A PLK1 PLK1 AuroraA->PLK1 Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Bipolar Spindle Assembly AuroraA->Spindle CDK1 CDK1/Cyclin B PLK1->CDK1 MitoticEntry Mitotic Entry CDK1->MitoticEntry Inhibitor 1-Phthalazinamine Analog Inhibitor->AuroraA

Aurora Kinase A Signaling
Experimental Workflow

Experimental_Workflow Start Start: Design & Synthesis of Analogs Cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity KinaseAssay In Vitro Kinase Inhibition Assays (e.g., VEGFR-2, EGFR) Cytotoxicity->KinaseAssay Active Compounds SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR KinaseAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Start Iterative Design End End: Identification of Lead Compounds LeadOpt->End

Screening Workflow

Conclusion

1-Phthalazinamine analogs represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the area of oncology. The data and protocols presented in this guide highlight their potent activity against various cancer cell lines and key protein kinases. The provided experimental methodologies and visualizations of signaling pathways offer a solid foundation for researchers to build upon in their drug discovery and development endeavors. Further optimization of these scaffolds through structure-activity relationship studies holds the potential to yield even more potent and selective drug candidates.

References

Solubility of 1-Phthalazinamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the solubility of 1-Phthalazinamine (also known as 1-aminophthalazine) in organic solvents. Due to a notable lack of publicly available quantitative solubility data for this compound, this document provides a summary of the existing qualitative information, detailed experimental protocols for determining solubility, and a framework for the systematic collection and presentation of new data. The methodologies outlined herein, including the widely accepted shake-flask method followed by analytical quantification, are intended to empower researchers to generate reliable and reproducible solubility profiles essential for applications in medicinal chemistry, process development, and formulation science.

Introduction

1-Phthalazinamine is a heterocyclic amine of significant interest in medicinal chemistry, often serving as a scaffold or intermediate in the synthesis of pharmacologically active molecules. The solubility of this compound in various organic solvents is a critical physicochemical parameter that dictates its handling, reaction conditions, purification, and formulation into drug products. Poor solubility can present significant challenges during drug discovery and development, impacting everything from the feasibility of synthetic routes to bioavailability.

Despite its importance, a thorough review of the scientific literature reveals a scarcity of specific quantitative data on the solubility of 1-Phthalazinamine in common organic solvents. This guide aims to bridge this knowledge gap by providing both the available qualitative information and robust, detailed protocols for the experimental determination of its solubility.

Qualitative Solubility Profile

Based on available chemical information, 1-Phthalazinamine is generally characterized by its good solubility in a range of polar organic solvents. Its solubility in water, however, is reported to be limited.

  • Polar Organic Solvents: The compound is noted to be soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). This is a valuable characteristic for its use in organic synthesis.

  • Water: The solubility in aqueous environments is constrained, which is a key consideration for biochemical and formulation applications.

For a related compound, N-1-Phthalazinyl-1-phthalazinamine, qualitative solubility has been indicated in chloroform, dichloromethane, ethyl acetate, and methanol. While this may suggest potential solvents for 1-Phthalazinamine, it is not a substitute for direct experimental measurement.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for 1-Phthalazinamine in various organic solvents at different temperatures is not well-documented in publicly accessible literature. To facilitate the systematic collection and comparison of this crucial data, the following table is provided as a template for researchers.

Organic SolventChemical FormulaPolarity IndexTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)MethodReference
e.g., MethanolCH₃OH5.125Shake-Flask/HPLC[Your Data]
e.g., EthanolC₂H₅OH4.325Shake-Flask/HPLC[Your Data]
e.g., AcetoneC₃H₆O4.325Shake-Flask/HPLC[Your Data]
e.g., DichloromethaneCH₂Cl₂3.125Shake-Flask/HPLC[Your Data]
e.g., Ethyl AcetateC₄H₈O₂4.425Shake-Flask/HPLC[Your Data]
e.g., TolueneC₇H₈2.425Shake-Flask/HPLC[Your Data]
e.g., Dimethyl SulfoxideC₂H₆OS7.225Shake-Flask/HPLC[Your Data]

Experimental Protocols for Solubility Determination

To generate the quantitative data for the table above, a well-defined and reproducible experimental protocol is essential. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[1] This involves equilibrating an excess of the solid compound in the solvent of interest and then measuring the concentration of the dissolved solute in the supernatant.

General Workflow for Solubility Determination

The overall process for determining the solubility of 1-Phthalazinamine is depicted in the workflow diagram below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation A Weigh excess 1-Phthalazinamine B Add to a known volume of solvent in a sealed vial A->B C Agitate at constant temperature (e.g., 25°C) for a defined period (e.g., 24-48h) B->C D Allow solid to settle C->D E Centrifuge or filter the supernatant to remove all undissolved solids D->E F Extract an aliquot of the clear supernatant E->F G Dilute the aliquot with a suitable solvent F->G H Quantify concentration using a validated analytical method (e.g., HPLC, UV-Vis) G->H I Calculate original concentration, accounting for dilution H->I J Report solubility in standard units (g/100mL, mol/L) I->J

Caption: General experimental workflow for solubility determination.

Detailed Protocol: Shake-Flask Method

This protocol describes the equilibrium solubility determination of 1-Phthalazinamine.

Materials:

  • 1-Phthalazinamine (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of solid 1-Phthalazinamine to a glass vial. The excess is crucial to ensure a saturated solution is formed at equilibrium.

  • Solvent Addition: Add a precisely known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient time to reach equilibrium, typically 24 to 48 hours. Visual confirmation of excess solid remaining at the end of the period is necessary.

  • Phase Separation: Remove the vial from the shaker and let it stand at the same constant temperature to allow the undissolved solid to sediment. To ensure complete removal of particulate matter, centrifuge the sample or filter the supernatant through a chemically resistant syringe filter (e.g., PTFE for organic solvents). This step is critical to avoid artificially high results.

  • Sampling and Dilution: Carefully pipette a known volume of the clear supernatant and transfer it to a volumetric flask. Dilute with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

  • Quantification: Determine the concentration of 1-Phthalazinamine in the diluted sample using a validated analytical method as described below.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the results in units such as g/100 mL or mol/L.

Analytical Quantification Methods

The choice of analytical method depends on the properties of the compound and the required sensitivity.

G A Saturated Solution Obtained B Does 1-Phthalazinamine have a UV Chromophore? A->B D Use High-Performance Liquid Chromatography (HPLC) with UV Detector B->D No (or alternative detector needed) E Is high selectivity and separation from potential impurities needed? B->E Yes C Use UV-Vis Spectrophotometry E->D Yes F Is the solvent UV-transparent at the analysis wavelength? E->F No F->C Yes F->D No

Caption: Logic for selecting an analytical quantification method.

4.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and precise method for quantifying the concentration of a solute in a saturated solution.

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A reversed-phase column (e.g., C18) is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (if compatible with the sample solvent) and an organic solvent like acetonitrile or methanol. The composition should be optimized to achieve good peak shape and a reasonable retention time for 1-Phthalazinamine.

  • Calibration: Prepare a series of standard solutions of 1-Phthalazinamine of known concentrations in the same diluent used for the samples. Generate a calibration curve by plotting the peak area against the concentration.

  • Analysis: Inject the diluted sample from the shake-flask experiment. Use the peak area from the resulting chromatogram and the calibration curve to determine the concentration.

4.3.2. UV-Vis Spectrophotometry

This method is faster than HPLC but can be less selective if impurities that absorb at the same wavelength are present.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for 1-Phthalazinamine in the chosen solvent.

  • Calibration: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λ_max and create a calibration curve according to the Beer-Lambert law.

  • Analysis: Measure the absorbance of the diluted sample. Ensure the absorbance reading falls within the linear range of the calibration curve. Calculate the concentration from the calibration curve.

Conclusion

While there is a clear need for comprehensive, quantitative data on the solubility of 1-Phthalazinamine in organic solvents, the current body of literature is insufficient. This technical guide provides researchers and drug development professionals with the necessary framework to address this gap. By employing the detailed experimental protocols outlined, particularly the robust shake-flask method coupled with precise analytical quantification by HPLC or UV-Vis spectrophotometry, the scientific community can systematically build a reliable database of solubility information. Such data is invaluable for optimizing synthetic pathways, enabling efficient purification, and developing effective formulations, ultimately accelerating the journey of 1-Phthalazinamine-based compounds from the laboratory to clinical applications.

References

An In-depth Technical Guide to 1-Phthalazinamine: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Phthalazinamine. It includes detailed experimental protocols for its synthesis and analysis, and explores its biological significance, with a particular focus on the role of phthalazine derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.

Core Physical and Chemical Properties

1-Phthalazinamine, also known as 1-aminophthalazine, is a heterocyclic aromatic amine with the molecular formula C₈H₇N₃.[1][2][3] Its structure consists of a phthalazine ring system, which is a bicyclic aromatic compound containing two adjacent nitrogen atoms in one of the rings, substituted with an amino group at the 1-position.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 1-Phthalazinamine.

PropertyValueSource
Molecular Formula C₈H₇N₃[1][2][3]
Molecular Weight 145.16 g/mol [1][2][3]
CAS Number 19064-69-8[1][2]
Melting Point 213-215 °C
Boiling Point (Predicted) 423.2 ± 20.0 °C[4]
pKa (Predicted) 6.60 ± 0.10[5]
Appearance Off-White to Yellow Solid[5][6]
Solubility Sparingly soluble in DMSO, slightly soluble in Methanol and Water.[5]

Experimental Protocols

Synthesis of 1-Phthalazinamine

A common and effective method for the synthesis of 1-Phthalazinamine and its derivatives involves the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, at the 1-position of the phthalazine ring.[7][8][9] A general protocol is outlined below.

Reaction Scheme:

Materials:

  • 1-Chlorophthalazine

  • Ammonia source (e.g., aqueous ammonia, ammonia in a suitable solvent)

  • Anhydrous solvent (e.g., ethanol, dioxane)

  • Stirring apparatus

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, water)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-chlorophthalazine in a suitable anhydrous solvent.

  • Add an excess of the ammonia source to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent to yield pure 1-Phthalazinamine.

Analytical Characterization

The identity and purity of the synthesized 1-Phthalazinamine can be confirmed using a variety of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the phthalazine ring system and the protons of the amino group. The chemical shifts and coupling patterns provide detailed structural information.[10]

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for each unique carbon atom in the molecule, further confirming the carbon skeleton.

Mass Spectrometry (MS):

  • Mass spectrometry is used to determine the molecular weight of 1-Phthalazinamine. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (145.16 g/mol ).[11][12] Fragmentation patterns can provide additional structural information.

Infrared (IR) Spectroscopy:

  • IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands for the N-H stretching of the amino group and the C=N and C=C stretching of the aromatic rings are expected.

Biological Significance and Mechanism of Action

Phthalazine derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9] A particularly important mechanism of action for many phthalazinone derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP).[13][14][15]

PARP Inhibition Signaling Pathway

PARP is a family of enzymes crucial for DNA repair.[13][14] In cancer cells with deficiencies in other DNA repair pathways (e.g., mutations in BRCA1 or BRCA2 genes), the inhibition of PARP leads to an accumulation of DNA damage and ultimately, cell death, a concept known as synthetic lethality.[16][17] Phthalazinone-based PARP inhibitors act by binding to the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on the DNA at sites of single-strand breaks.[13][17] This leads to the stalling of replication forks, the formation of double-strand breaks, and subsequent apoptosis of the cancer cell.

Below is a diagram illustrating the PARP inhibition signaling pathway in the context of DNA repair.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitor cluster_2 Cell Fate in BRCA-Deficient Cancer Cells DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR PARP_Trapping PARP1 Trapping on DNA PARP1->PARP_Trapping Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment SSBR Single-Strand Break Repair Recruitment->SSBR SSBR->DNA_Damage Repair PARP_Inhibitor Phthalazine-based PARP Inhibitor PARP_Inhibitor->PARP1 Inhibition Replication_Stall Replication Fork Stalling PARP_Trapping->Replication_Stall DSB Double-Strand Break Formation Replication_Stall->DSB HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA mutation) DSB->HR_Deficiency Repair Failure Apoptosis Apoptosis (Cell Death) HR_Deficiency->Apoptosis

Caption: PARP Inhibition Pathway in DNA Repair.

Conclusion

1-Phthalazinamine is a versatile heterocyclic compound with a rich chemical profile and significant potential in drug discovery and development. Its physical and chemical properties are well-defined, and its synthesis can be achieved through established chemical routes. The role of phthalazine-based structures as PARP inhibitors highlights their importance in the development of targeted cancer therapies. This guide provides a foundational understanding for researchers and scientists working with this important class of molecules.

References

1-Phthalazinamine: A Versatile Scaffold for Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phthalazinamine, a prominent heterocyclic amine, has emerged as a crucial building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique structural framework, characterized by a fused bicyclic aromatic system containing two adjacent nitrogen atoms and an exocyclic amino group, imparts a distinct reactivity profile that has been exploited for the construction of a diverse array of complex molecules. This guide provides a comprehensive overview of the chemical properties, synthetic utility, and therapeutic applications of 1-phthalazinamine and its derivatives. Particular emphasis is placed on its role in the development of potent kinase and poly(ADP-ribose) polymerase (PARP) inhibitors, which are at the forefront of targeted cancer therapy. Detailed experimental protocols for key synthetic transformations, quantitative data on the biological activity of derived compounds, and visual representations of relevant signaling pathways are presented to serve as a valuable resource for professionals in the field.

Introduction

The phthalazine core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of pharmacological activities, including antihypertensive, anti-inflammatory, and anticancer properties.[1][2] 1-Phthalazinamine, in particular, serves as a versatile precursor for the synthesis of highly functionalized phthalazine derivatives. The presence of a reactive primary amino group at the C1 position allows for a variety of chemical modifications, including N-alkylation, N-acylation, and participation in cross-coupling reactions, enabling the generation of extensive compound libraries for drug discovery programs.[3][4]

Physicochemical Properties of 1-Phthalazinamine

A thorough understanding of the physicochemical properties of 1-phthalazinamine is fundamental to its application in organic synthesis. These properties influence its solubility, reactivity, and handling characteristics.

PropertyValueReference
Molecular Formula C₈H₇N₃[5]
Molecular Weight 145.16 g/mol [5]
CAS Number 19064-69-8[5]
Appearance Pale yellow needles
Melting Point 184-187 °C
pKa 4.35[5]
LogP 1.2[5]

Synthetic Transformations Utilizing 1-Phthalazinamine

The synthetic versatility of 1-phthalazinamine stems from the nucleophilicity of its primary amino group. This section details key reactions where 1-phthalazinamine serves as a pivotal building block. While direct experimental protocols for 1-phthalazinamine are not always available in the literature, its reactivity can be inferred from analogous reactions with the structurally related and extensively studied 1-chlorophthalazine, where various amines are used as nucleophiles.

N-Arylation and N-Alkylation Reactions

The amino group of 1-phthalazinamine can readily undergo nucleophilic substitution reactions with suitable electrophiles.

  • N-Arylation: The reaction of 1-phthalazinamine with aryl halides, often catalyzed by a palladium catalyst in a Buchwald-Hartwig amination, provides access to N-aryl-1-phthalazinamine derivatives. These reactions are crucial for the synthesis of compounds like Vatalanib analogues, which are potent kinase inhibitors.[6][7]

  • N-Alkylation: Alkyl halides and other alkylating agents can be used to introduce alkyl chains to the amino group, leading to the formation of secondary and tertiary amines.[8]

An illustrative workflow for the synthesis of substituted phthalazines, which can be adapted for 1-phthalazinamine, is presented below.

G Phthalazinone Phthalazin-1(2H)-one Chlorophthalazine 1-Chlorophthalazine Phthalazinone->Chlorophthalazine POCl₃ Phthalazinamine 1-Phthalazinamine Chlorophthalazine->Phthalazinamine NH₃ Substituted_Phthalazinamine N-Substituted 1-Phthalazinamine Phthalazinamine->Substituted_Phthalazinamine R-X (Alkylation) or Ar-X, Pd-catalyst (Arylation) G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGFR VEGFR-2 RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K EGFR EGFR EGFR->RAS EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis AKT->Angiogenesis Survival Survival mTOR->Survival VEGF VEGF VEGF->VEGFR EGF EGF EGF->EGFR Phthalazine_Inhibitor Phthalazine-based Inhibitor Phthalazine_Inhibitor->VEGFR Phthalazine_Inhibitor->EGFR G DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP recruits Replication_Fork Replication Fork DNA_SSB->Replication_Fork stalls DNA_Repair_Proteins DNA Repair Proteins PARP->DNA_Repair_Proteins recruits DNA_Repair_Proteins->DNA_SSB repairs DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB leads to BRCA_HR BRCA-mediated Homologous Recombination DNA_DSB->BRCA_HR repaired by Cell_Death Cell Death (Apoptosis) DNA_DSB->Cell_Death induces in BRCA-deficient cells BRCA_HR->Cell_Death prevents Phthalazinone_Inhibitor Phthalazinone-based PARP Inhibitor Phthalazinone_Inhibitor->PARP

References

Methodological & Application

1-Phthalazinamine Derivatives as Potent VEGFR-2 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the evaluation of 1-Phthalazinamine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These compounds represent a promising class of small molecules for the development of anti-angiogenic cancer therapies.

Introduction

Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key regulators of angiogenesis, the formation of new blood vessels. In cancer, pathological angiogenesis is a critical process that supplies tumors with essential nutrients and oxygen, facilitating their growth, invasion, and metastasis. Consequently, inhibiting the VEGF/VEGFR-2 signaling pathway is a well-established therapeutic strategy. 1-Phthalazinamine derivatives have emerged as potent VEGFR-2 inhibitors, demonstrating significant anti-proliferative and anti-angiogenic activities in preclinical studies.

Data Presentation: In Vitro Activity of 1-Phthalazinamine Derivatives

The following tables summarize the in vitro inhibitory activity of a selection of 1-Phthalazinamine derivatives against VEGFR-2 and various human cancer cell lines.

Compound IDVEGFR-2 IC50 (µM)Reference
Derivative 1 0.11 ± 0.01[1]
Derivative 2 0.31 ± 0.03[1]
Derivative 3 0.72 ± 0.08[1]
Derivative 4 0.91 ± 0.08[1]
Sorafenib (Reference) 0.10 ± 0.02[1]
Table 1: In vitro VEGFR-2 inhibitory activity of selected 1-Phthalazinamine derivatives.
Compound IDHCT-116 IC50 (µM)MCF-7 IC50 (µM)HepG2 IC50 (µM)Reference
Derivative 1 6.04 ± 0.308.8 ± 0.45-[1]
Derivative 2 13.22 ± 0.2217.9 ± 0.50-[1]
Derivative 3 35 ± 0.4544.3 ± 0.49-[1]
Derivative 4 18 ± 0.2025.2 ± 0.55-[1]
Sorafenib (Reference) 5.47 ± 0.37.26 ± 0.39.18 ± 0.6[1][2]
Table 2: In vitro cytotoxic activity of selected 1-Phthalazinamine derivatives against human cancer cell lines.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of 1-Phthalazinamine derivatives against VEGFR-2 kinase activity. The assay measures the amount of ATP remaining in the reaction, which is inversely proportional to the kinase activity.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP (500 µM)

  • PTK Substrate (e.g., Poly (Glu, Tyr) 4:1)

  • 1-Phthalazinamine derivatives (test compounds)

  • DMSO

  • Kinase-Glo® MAX Reagent

  • White 96-well plates

  • Microplate reader capable of luminescence detection

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a serial dilution of the test compound in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Prepare a master mixture containing 1x Kinase Buffer, ATP, and PTK substrate.

    • Add 25 µL of the master mixture to each well of a white 96-well plate.

    • Add 5 µL of the diluted test compound to the "Test Wells".

    • Add 5 µL of 1x Kinase Buffer with the same DMSO concentration to the "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells.

  • Enzyme Addition and Incubation:

    • Dilute the recombinant VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.

    • Add 20 µL of the diluted enzyme to the "Test Wells" and "Positive Control" wells.

    • Add 20 µL of 1x Kinase Buffer to the "Blank" wells.

    • Mix gently and incubate the plate at 30°C for 45 minutes.

  • Luminescence Detection:

    • After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percentage of VEGFR-2 inhibition for each concentration of the test compound relative to the "Positive Control".

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Buffer, ATP, Substrate) add_master_mix Add Master Mix to 96-well plate prep_reagents->add_master_mix prep_compound Prepare Serial Dilutions of 1-Phthalazinamine Derivative add_compound Add Test Compound and Controls prep_compound->add_compound add_master_mix->add_compound add_enzyme Add VEGFR-2 Enzyme add_compound->add_enzyme incubate Incubate at 30°C add_enzyme->incubate add_kinase_glo Add Kinase-Glo® Reagent incubate->add_kinase_glo read_luminescence Read Luminescence add_kinase_glo->read_luminescence analyze_data Calculate % Inhibition and IC50 read_luminescence->analyze_data

VEGFR-2 Kinase Assay Workflow.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the cytotoxic (cell-killing) effect of 1-Phthalazinamine derivatives on cancer cell lines. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 1-Phthalazinamine derivatives (test compounds)

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from a DMSO stock.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a "Vehicle Control" (medium with the same final concentration of DMSO) and a "Blank" (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" absorbance from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the "Vehicle Control".

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

cluster_seeding Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis seed_cells Seed Cancer Cells in 96-well plate incubate_overnight Incubate Overnight seed_cells->incubate_overnight add_compound Add 1-Phthalazinamine Derivative Dilutions incubate_overnight->add_compound incubate_treatment Incubate for 48-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate % Viability and IC50 read_absorbance->calculate_ic50

MTT Cell Viability Assay Workflow.

Protocol 3: In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess the anti-angiogenic potential of compounds. It utilizes the highly vascularized membrane of a developing chick embryo.

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile phosphate-buffered saline (PBS)

  • 1-Phthalazinamine derivatives (test compounds)

  • Thermanox™ coverslips or sterile filter paper discs

  • Stereomicroscope with a camera

Procedure:

  • Egg Incubation and Windowing:

    • Incubate fertilized eggs at 37.5°C with 60-70% humidity.

    • On embryonic day 3 (ED3), create a small window in the eggshell to expose the CAM.

  • Compound Application:

    • On ED7, dissolve the test compound in a biocompatible solvent (e.g., 10% DMSO in PBS).

    • Saturate a sterile Thermanox™ coverslip or filter paper disc with the compound solution.

    • Place the coverslip/disc onto the CAM, on an area with small blood vessels.

    • Use a vehicle-treated coverslip/disc as a control.

    • Seal the window and return the eggs to the incubator.

  • Observation and Quantification:

    • After 48-72 hours of incubation (on ED9 or ED10), open the eggs.

    • Observe the CAM under a stereomicroscope and capture images of the area around the coverslip/disc.

    • Quantify the anti-angiogenic effect by measuring the number of blood vessel branch points, vessel length, and the area of the avascular zone around the implant.

  • Data Analysis:

    • Compare the vascularization in the treated group to the control group.

    • A significant reduction in vessel formation indicates anti-angiogenic activity.

Signaling Pathway

The binding of VEGF-A to VEGFR-2 on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and permeability. 1-Phthalazinamine derivatives typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain and preventing its autophosphorylation and the subsequent activation of downstream signaling.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 P1 P VEGFR2->P1 Autophosphorylation P2 P VEGFR2->P2 PLCg PLCγ P1->PLCg PI3K PI3K P2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Permeability Permeability PKC->Permeability mTOR mTOR Akt->mTOR Survival Survival Akt->Survival MEK MEK Raf->MEK Proliferation Proliferation mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration Phthalazinamine 1-Phthalazinamine Derivative Phthalazinamine->VEGFR2 Inhibition

VEGFR-2 Signaling Pathway and Inhibition.

References

Application Notes and Protocols for Cytotoxicity Assays of 1-Phthalazinamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phthalazinamine and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry, particularly in the development of novel anticancer agents.[1] Preliminary studies on structurally related phthalazine and phthalazinone compounds have demonstrated their cytotoxic effects against various cancer cell lines. The primary mechanisms of action appear to involve the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, thereby inhibiting cancer cell proliferation.[2][3][4] Some derivatives have also been shown to inhibit key protein kinases, such as VEGFR-2 and EGFR, which are crucial for tumor growth and angiogenesis.[5][6]

These application notes provide detailed protocols for assessing the cytotoxic effects of 1-Phthalazinamine compounds using three standard and widely accepted in vitro assays: the MTT, XTT, and LDH assays. These methods offer a comprehensive approach to evaluating cell viability, metabolic activity, and membrane integrity, providing crucial data for preclinical drug development.

Data Presentation: In Vitro Cytotoxicity of Phthalazine Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various phthalazine derivatives against a panel of human cancer cell lines, as reported in the scientific literature. This data provides a comparative baseline for newly synthesized 1-Phthalazinamine compounds.

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 7e MDA-MB-231Breast0.013[7]
A549Lung2.19[7]
HT-29Colon2.19[7]
Compound 12b HCT-116Colon0.32[2]
Compound 12d MDA-MB-231Breast0.57[5][8]
MCF-7Breast1.9[5]
Compound 13c HCT-116Colon0.64[2]
Compound 11d MDA-MB-231Breast0.92[5][8]
Compound 9c HCT-116Colon1.58[2]
Compound 12c MDA-MB-231Breast1.89[5][8]
Compound 32a HepG-2Liver5.44 (Topo II)[3]
Compound 6c HepG2Liver6.2[9]
Compound 6f MCF-7Breast3.1[9]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 1-Phthalazinamine compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 1-Phthalazinamine compounds in complete culture medium. The final solvent concentration should not exceed 0.5% to avoid toxicity.

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of fresh medium containing various concentrations of the test compounds to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent as the test compounds) and an untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another colorimetric method for determining cell viability. Unlike MTT, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step.

Materials:

  • 1-Phthalazinamine compounds

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Reagent Preparation and Addition:

    • Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

    • After the compound treatment period, add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubation:

    • Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 incubator.

  • Absorbance Measurement:

    • Measure the absorbance of the samples at a wavelength between 450 and 500 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • 1-Phthalazinamine compounds

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stopping the Reaction and Absorbance Measurement:

    • Add 50 µL of the stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.

    • Determine the IC50 value.

Mandatory Visualizations

Cytotoxicity_Assay_Workflow Experimental Workflow for Cytotoxicity Assays cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay Assay Procedure cluster_mtt MTT Assay cluster_xtt XTT Assay cluster_ldh LDH Assay cluster_readout Data Acquisition & Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h compound_addition Add 1-Phthalazinamine compounds (various concentrations) incubation_24h->compound_addition incubation_treatment Incubate for 24/48/72h compound_addition->incubation_treatment assay_choice Select Assay incubation_treatment->assay_choice mtt_reagent Add MTT reagent assay_choice->mtt_reagent MTT xtt_reagent Add XTT reagent mixture assay_choice->xtt_reagent XTT collect_supernatant Collect supernatant assay_choice->collect_supernatant LDH mtt_incubation Incubate for 4h mtt_reagent->mtt_incubation solubilization Add solubilization solution mtt_incubation->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance xtt_incubation Incubate for 4h xtt_reagent->xtt_incubation xtt_incubation->read_absorbance ldh_reaction Add LDH reaction mixture collect_supernatant->ldh_reaction ldh_incubation Incubate for 30 min ldh_reaction->ldh_incubation stop_reaction Add stop solution ldh_incubation->stop_reaction stop_reaction->read_absorbance data_analysis Calculate % Viability / Cytotoxicity Determine IC50 read_absorbance->data_analysis

Caption: Experimental Workflow for Cytotoxicity Assays.

Signaling_Pathway Hypothetical Signaling Pathway for 1-Phthalazinamine Cytotoxicity cluster_compound Drug Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound 1-Phthalazinamine Compound receptor Growth Factor Receptor (e.g., VEGFR-2, EGFR) compound->receptor inhibition dna_damage DNA Damage compound->dna_damage pi3k PI3K/Akt Pathway receptor->pi3k ras_raf Ras/Raf/MEK/ERK Pathway receptor->ras_raf bcl2 Anti-apoptotic Proteins (Bcl-2, Bcl-xL) pi3k->bcl2 activation cdk Cyclin/CDK Complexes ras_raf->cdk activation bax_bak Pro-apoptotic Proteins (Bax, Bak) bcl2->bax_bak inhibition cyto_c Cytochrome c release bax_bak->cyto_c caspase9 Caspase-9 cyto_c->caspase9 activation caspase3 Caspase-3 caspase9->caspase3 activation apoptosis Apoptosis caspase3->apoptosis cell_cycle_arrest Cell Cycle Arrest (S/G2-M Phase) cdk->cell_cycle_arrest inhibition p53 p53 p53->bax_bak activation p53->cell_cycle_arrest dna_damage->p53 activation cell_cycle_arrest->apoptosis

Caption: Hypothetical Signaling Pathway for Cytotoxicity.

References

Application Notes and Protocols: 1-Phthalazinamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phthalazinamine and its derivatives, particularly those based on the phthalazinone scaffold, represent a class of heterocyclic compounds with significant and diverse applications in medicinal chemistry.[1][2][3][4] These compounds have garnered considerable attention due to their capacity to interact with a variety of biological targets, leading to the development of therapeutic agents for a range of diseases, most notably cancer and neurodegenerative disorders.[1][5] The versatility of the phthalazine core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties and the generation of potent and selective inhibitors for various enzymes.[3][4] This document provides an overview of the key applications, quantitative data on inhibitory activities, detailed experimental protocols, and visualizations of relevant biological pathways.

Key Applications in Medicinal Chemistry

The phthalazinone core is a privileged scaffold in drug discovery, with derivatives showing a broad spectrum of biological activities.[1][6] Notable applications include their use as:

  • PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) is a crucial enzyme in DNA repair.[7] Phthalazinone-based molecules, such as Olaparib, have been successfully developed as PARP inhibitors for cancer therapy, particularly in patients with BRCA mutations.[7]

  • VEGFR-2 and EGFR Inhibitors: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are key targets in anti-angiogenic and anti-cancer therapies. Several phthalazine derivatives have been synthesized and identified as potent dual inhibitors of these receptor tyrosine kinases.[8][9][10]

  • Acetylcholinesterase (AChE) Inhibitors: In the context of Alzheimer's disease, phthalazinone derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[11]

  • Other Kinase Inhibitors: The phthalazine scaffold has also been utilized to develop inhibitors for other kinases, such as Aurora kinases and p38 mitogen-activated protein kinase (MAPK).[12]

Quantitative Data: Inhibitory Activities

The following tables summarize the inhibitory activities of various 1-phthalazinamine derivatives against different biological targets and cell lines.

Table 1: PARP-1 Inhibitory Activity

Compound IDModification on Phthalazinone CorePARP-1 IC50 (nM)Target Cell LineCell-based IC50 (µM)Reference
Olaparib(reference)139--[13]
Compound 23Varies (alkyl chain length and substituent type)Desirable inhibitory efficiencyCapan-1 (BRCA2-deficient)High anti-proliferative activity[7]
DLC-1-6Dithiocarboxylate fragments< 0.2MDA-MB-4360.08[14]
DLC-49Hydroxamic acid fragments (dual inhibitor)0.53--[14]
Compound 11c4-phenylphthalazin-1-one derivative97A549 (lung carcinoma)-[13]
Compound-5-0.07 ± 0.01HCT116, SNU-1, Caco-2, HT-29-[15]

Table 2: VEGFR-2 and EGFR Inhibitory Activity

Compound IDTargetIC50 (nM)Target Cell LineCell-based IC50 (µM)Reference
VatalanibVEGFR-220--[10]
Series of 31 compoundsVEGFR-20.023 - 0.41LoVo (colon)0.00018 - 0.78[8]
Compound 2gVEGFR-2148Hep G2, MCF-7-[9]
Compound 4aVEGFR-2196Hep G2, MCF-7-[9]
Compound 12dEGFR21.4MDA-MB-2310.57[10]
ErlotinibEGFR80MDA-MB-2311.02[10]

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity

Compound IDModification on Phthalazinone CorehAChE IC50 (µM)Reference
4-aminoalkyl-1(2H)-phthalazinone derivative II4-aminoalkyl8.2[1]
Compound 7e-Comparable to Donepezil[11]
Compound 17c-Superior to Donepezil[11]

Signaling Pathways and Mechanisms of Action

PARP Inhibition and DNA Repair

1-Phthalazinamine derivatives that function as PARP inhibitors exert their anticancer effects by disrupting the DNA damage repair process. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), the inhibition of PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

PARP_Inhibition cluster_DNA_Damage DNA Damage cluster_PARP_Pathway PARP-mediated Repair cluster_Inhibition Therapeutic Intervention cluster_Outcome Cellular Outcome DNA_Damage Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis Repair_Failure Repair Failure PARP1->Repair_Failure Repair_Proteins Recruitment of Repair Proteins PAR_synthesis->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Phthalazinamine_Inhibitor 1-Phthalazinamine-based PARP Inhibitor Phthalazinamine_Inhibitor->PARP1 Inhibits Cell_Death Apoptosis Repair_Failure->Cell_Death

Caption: PARP Inhibition by 1-Phthalazinamine Derivatives.

VEGFR/EGFR Signaling in Angiogenesis and Cancer

Phthalazinone-based inhibitors targeting VEGFR-2 and EGFR block downstream signaling pathways that are critical for tumor growth, proliferation, and angiogenesis. By inhibiting these receptor tyrosine kinases, the compounds can effectively halt tumor progression.

Kinase_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_inhibition Inhibition cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 EGF EGF EGFR EGFR EGF->EGFR Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream EGFR->Downstream Proliferation Cell Proliferation Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis Survival Cell Survival Downstream->Survival Inhibitor Phthalazinone-based Inhibitor Inhibitor->VEGFR2 Inhibitor->EGFR

Caption: VEGFR/EGFR Inhibition by Phthalazinone Derivatives.

Experimental Protocols

General Synthesis of 1-(Alkyl)arylamino-4-(2'-thienyl)-phthalazines[16]

This protocol describes a general method for the synthesis of 1-amino substituted phthalazine derivatives.

Materials:

  • 1-chloro-4-(2'-thienyl)-phthalazine

  • Appropriate amine (e.g., piperidine, arylamine)

  • Acetone

  • Hydrochloric acid (37%)

  • Dichloromethane

  • Ammonia solution (2 M)

  • Chloroform

Procedure:

  • To a stirred solution of 1-chloro-4-(2'-thienyl)-phthalazine (0.81 mmol) in acetone (20 mL), add the amine (2.43 mmol), water (0.017 mL), and one drop of concentrated HCl.

  • Heat the mixture at reflux for 3-15 hours.

  • Cool the reaction mixture and filter to separate the phthalazine chlorohydrate.

  • Evaporate the organic solvent from the filtrate under reduced pressure to obtain a crude solid.

  • Dissolve the solid in dichloromethane and basify the solution with a 2 M ammonia solution.

  • Extract the aqueous layer with chloroform (3 x 30 mL).

  • Wash the combined organic layers with water (3 x 30 mL).

  • Dry the organic layer and evaporate the solvent to yield the final product.

In Vitro PARP Inhibition Assay[17]

This protocol outlines a general method to determine the inhibitory activity (IC50) of a phthalazinone-based compound against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1 (PARP1 substrate)

  • Biotinylated NAD+

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Phthalazinone-based inhibitor

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Streptavidin-coated 96-well plates

  • Anti-poly(ADP-ribose) (PAR) antibody conjugated to a detection molecule (e.g., HRP)

  • Detection substrate (e.g., TMB)

  • Stop solution

Procedure:

  • Coat a 96-well plate with Histone H1 and incubate overnight. Wash the plate to remove unbound histone.

  • Prepare serial dilutions of the phthalazinone inhibitor in the assay buffer.

  • In a separate plate, add the PARP1 enzyme, activated DNA, and the inhibitor dilutions. Incubate to allow for inhibitor-enzyme binding.

  • Transfer the enzyme-inhibitor mixture to the histone-coated plate.

  • Initiate the PARP reaction by adding biotinylated NAD+. Incubate for a defined period (e.g., 60 minutes) at 37°C.

  • Stop the reaction and wash the plate to remove unreacted components.

  • Add the anti-PAR detection antibody and incubate.

  • Wash the plate and add the detection substrate.

  • After a suitable incubation period, add the stop solution and measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis and screening of novel phthalazinone-based inhibitors.

experimental_workflow start Start: Design of Phthalazinone Derivatives synthesis Chemical Synthesis start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification in_vitro_screening In Vitro Screening (e.g., Enzyme Inhibition Assay) purification->in_vitro_screening data_analysis Data Analysis (IC50 determination) in_vitro_screening->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization in_vivo_studies In Vivo Studies (Animal Models) sar_analysis->in_vivo_studies lead_optimization->synthesis Iterative Refinement end End: Identification of Drug Candidate in_vivo_studies->end

Caption: Drug Discovery Workflow for Phthalazinone Inhibitors.

Conclusion

1-Phthalazinamine and its derivatives are a cornerstone in the development of targeted therapies. The phthalazinone scaffold has proven to be a versatile platform for the design of potent inhibitors against a range of clinically relevant targets. The information and protocols provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration and development of novel phthalazinone-based therapeutic agents.

References

Application of 1-Phthalazinamine Derivatives in Anticancer Drug Discovery: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 1-phthalazinamine scaffold, particularly in its oxidized form as phthalazin-1(2H)-one, has emerged as a privileged structure in the field of medicinal chemistry and anticancer drug discovery.[1][2][3] Derivatives of this heterocyclic system have demonstrated significant therapeutic potential by targeting key pathways involved in cancer cell proliferation, survival, and angiogenesis. This document provides a detailed overview of the application of 1-phthalazinamine derivatives, with a focus on their roles as inhibitors of Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor (VEGFR), two clinically validated targets in oncology.[4][5][6][7]

Key Molecular Targets and Mechanisms of Action

The anticancer activity of 1-phthalazinamine derivatives is primarily attributed to their ability to inhibit specific enzymes that are crucial for tumor growth and progression. The two most prominent targets are PARP and VEGFR.

1. PARP Inhibition and Disruption of DNA Repair:

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair.[8] In cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to a synthetic lethality, where the accumulation of unrepaired DNA damage triggers cancer cell death. Several phthalazinone-based compounds have been developed as potent PARP inhibitors, with Olaparib being a notable FDA-approved drug based on this scaffold.[5] The phthalazinone core often mimics the nicotinamide moiety of the NAD+ cofactor, competing for the active site of the PARP enzyme.

PARP_Inhibition

2. VEGFR Inhibition and Anti-Angiogenesis:

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. Small molecule inhibitors that target the kinase domain of VEGFRs can block the downstream signaling pathways, thereby inhibiting angiogenesis and starving the tumor of essential nutrients and oxygen. Phthalazine-based compounds, such as Vatalanib (PTK787), have been extensively investigated as VEGFR inhibitors.[6][9][10]

VEGFR_Signaling_Inhibition

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro inhibitory and cytotoxic activities of various 1-phthalazinamine derivatives from published studies.

Table 1: PARP-1 Inhibitory Activity

Compound/DerivativeIC50 (nM)Reference
Olaparib (Reference) 139[4]
Compound 11c 97[4]
DLC-1-6 <0.2[11]
DLC-49 (dual PARP-1/HDAC-1) 0.53[11]

Table 2: VEGFR-2 Inhibitory Activity

Compound/DerivativeIC50 (µM)Reference
Vatalanib (PTK-787) (Reference) 0.043[10]
AAC789 0.020[9]
IM-023911 0.048[9]
Compound 12b 4.4[10]
Compound 12c 2.7[10]
Compound 13c 2.5[10]
Compound 16k 0.35[12]
Compound 21d 0.40[12]
Compound 12b (vs HCT-116) 17.8[13]
Compound 6d (vs Liver Cancer) 21.9[14]

Table 3: In Vitro Cytotoxicity Against Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)GI50 (µM)Reference
DLC-1 MDA-MB-4360.08-[11]
DLC-1 MDA-MB-23126.39-[11]
DLC-1 MCF-71.01-[11]
DLC-50 MDA-MB-4360.30-[11]
DLC-50 MDA-MB-2312.70-[11]
DLC-50 MCF-72.41-[11]
Compound 11d MDA-MB-2310.92-[9]
Compound 12c MDA-MB-2311.89-[9]
Compound 12d MDA-MB-2310.57-[9]
Compound 6b 60 cell panel-0.15 - 8.41[10]
Compound 7b 60 cell panel-0.15 - 8.41[10]
Compound 13c 60 cell panel-0.15 - 8.41[10]
Compound 16a 60 cell panel-0.15 - 8.41[10]
Compound 7e MDA-MB-2310.013-[15]
Compound 12 Bel-7402, HT-1080More active than Cisplatin-[16]
Compound 13 Bel-7402, HT-1080More active than Cisplatin-[16]
Compound 6c Liver Cancer0.41-[14]
Compound 6d Liver Cancer0.38-[14]

Experimental Protocols

Detailed experimental protocols are essential for the evaluation of novel 1-phthalazinamine derivatives. Below are outlines of key methodologies.

Experimental_Workflow cluster_synthesis cluster_invitro cluster_invivo Synthesis Synthesis of Phthalazinamine Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Enzyme_Assay Enzymatic Assays (PARP, VEGFR-2) Characterization->Enzyme_Assay Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture Cytotoxicity_Assay Cytotoxicity/Proliferation Assay (e.g., MTT, SRB) Cell_Culture->Cytotoxicity_Assay Mechanism_Study Mechanism of Action Studies Cytotoxicity_Assay->Mechanism_Study Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Study->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_Study->Apoptosis_Assay Animal_Model Tumor Xenograft Model Mechanism_Study->Animal_Model Efficacy_Study In Vivo Efficacy Study Animal_Model->Efficacy_Study Toxicity_Study Toxicology Assessment Animal_Model->Toxicity_Study

1. PARP-1 Inhibition Assay (In Vitro)

  • Objective: To determine the concentration of the test compound required to inhibit 50% of PARP-1 activity (IC50).

  • Principle: This is often a colorimetric or chemiluminescent assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins.

  • Methodology:

    • Coat a 96-well plate with histones.

    • Add a reaction mixture containing activated DNA, PARP-1 enzyme, and varying concentrations of the test compound.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate to allow for PARP-1 activity.

    • Wash the plate to remove unincorporated reagents.

    • Add streptavidin-horseradish peroxidase (HRP) to bind to the biotinylated ADP-ribose.

    • Add a colorimetric or chemiluminescent HRP substrate.

    • Measure the signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

2. VEGFR-2 Kinase Assay (In Vitro)

  • Objective: To determine the IC50 of the test compound for VEGFR-2 kinase activity.

  • Principle: This assay measures the phosphorylation of a specific substrate by the VEGFR-2 kinase domain.

  • Methodology:

    • To a 96-well plate, add the VEGFR-2 enzyme, a suitable kinase buffer, a specific peptide substrate, and varying concentrations of the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate to allow for phosphorylation.

    • Stop the reaction and add a detection reagent (e.g., a phosphospecific antibody conjugated to a reporter).

    • Measure the signal (e.g., fluorescence, luminescence) which is proportional to the extent of substrate phosphorylation.

    • Calculate the percent inhibition and determine the IC50 value.

3. Cell Proliferation/Cytotoxicity Assay (MTT Assay)

  • Objective: To assess the effect of the test compound on the viability and proliferation of cancer cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.

  • Methodology:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control.

    • Incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

4. Cell Cycle Analysis

  • Objective: To determine if the test compound induces cell cycle arrest at a specific phase.

  • Principle: This method uses flow cytometry to measure the DNA content of cells stained with a fluorescent dye (e.g., propidium iodide, PI). The fluorescence intensity is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Methodology:

    • Treat cells with the test compound for a defined period.

    • Harvest the cells and fix them in cold ethanol.

    • Treat the cells with RNase to remove RNA.

    • Stain the cellular DNA with PI.

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

5. Apoptosis Assay (Annexin V/PI Staining)

  • Objective: To determine if the test compound induces apoptosis (programmed cell death).

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.

  • Methodology:

    • Treat cells with the test compound.

    • Harvest the cells and wash them with a binding buffer.

    • Resuspend the cells in the binding buffer containing FITC-conjugated Annexin V and PI.

    • Incubate in the dark.

    • Analyze the cells by flow cytometry.

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

The 1-phthalazinamine scaffold is a highly versatile and potent pharmacophore in the development of anticancer agents. Its derivatives have shown remarkable efficacy in inhibiting key cancer-related targets such as PARP and VEGFR. The extensive research in this area, supported by robust in vitro and in vivo evaluation protocols, continues to yield promising drug candidates. The data and methodologies presented here provide a comprehensive resource for researchers and drug development professionals working on the discovery of novel phthalazinamine-based anticancer therapies.

References

Application Notes: Antimicrobial Activity Screening of 1-Phthalazinamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the antimicrobial activity screening of novel 1-Phthalazinamine analogs. The described methodologies are standard in vitro assays designed to identify and quantify the antimicrobial potential of newly synthesized chemical entities.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of new therapeutic agents. Phthalazine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial effects.[1] This document outlines the screening cascade for evaluating the antimicrobial efficacy of 1-Phthalazinamine analogs, from initial qualitative assessments to quantitative determination of potency.

Data Presentation: Antimicrobial Activity of Phthalazine Derivatives

The following tables summarize the antimicrobial activity of various phthalazine derivatives against a panel of Gram-positive and Gram-negative bacteria, and fungi. While specific data for a broad range of 1-Phthalazinamine analogs is not extensively available in single comprehensive studies, the data presented for closely related phthalazine and phthalazinone derivatives provide a strong rationale for screening this chemical class.

Table 1: Zone of Inhibition for Selected Phthalazine Derivatives

Compound IDTest OrganismZone of Inhibition (mm)Reference CompoundZone of Inhibition (mm)
Phthalazinone Derivative 1Staphylococcus aureus18Ampicillin25
Phthalazinone Derivative 1Escherichia coli15Ampicillin22
Phthalazinone Derivative 2Bacillus subtilis20Streptomycin24
Phthalazinone Derivative 2Candida albicans16Nystatin20
Hydrazone of 1-HydrazinophthalazineStaphylococcus aureusModerate Activity--
Hydrazone of 1-HydrazinophthalazineEscherichia coliModerate Activity--

Note: "Moderate Activity" indicates that the zone of inhibition was observed but the exact diameter was not specified in the source material.

Table 2: Minimum Inhibitory Concentration (MIC) for Selected Phthalazine Derivatives

Compound IDTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
1,2,4-triazolo[3,4-a]phthalazine 5lStaphylococcus aureus6.25Ciprofloxacin<1
1,2,4-triazolo[3,4-a]phthalazine 5lEscherichia coli12.5Ciprofloxacin<1
1,2,4-triazolo[3,4-a]phthalazine 5lCandida albicans25Fluconazole2
Phthalazin-1(2H)-one DerivativeStaphylococcus aureus3.125 - 200Linezolid<4
Phthalazin-1(2H)-one DerivativeEscherichia coli>200Linezolid-

Experimental Protocols

Detailed methodologies for the key antimicrobial screening assays are provided below. These protocols are based on established and widely used methods in microbiology.[2][3][4]

Agar Well Diffusion Method

This method is a preliminary, qualitative assay to screen for antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile nutrient broth

  • Test microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Stock solutions of test compounds in a suitable solvent (e.g., DMSO)

  • Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Incubator

Protocol:

  • Inoculum Preparation: Prepare a microbial suspension in sterile nutrient broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.

  • Compound Application: Add a fixed volume (e.g., 50-100 µL) of each test compound solution, solvent control, and positive control into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Test microbial cultures

  • Stock solutions of test compounds

  • Positive control antibiotics

  • Multichannel micropipettes and sterile tips

  • Plate reader (optional, for spectrophotometric reading)

Protocol:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the stock solution of the test compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation: Prepare a diluted inoculum and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates under the same conditions as the agar well diffusion assay.

  • MIC Determination: The MIC is the lowest concentration of the compound in which there is no visible growth (turbidity). This can be assessed visually or by using a plate reader to measure absorbance.

Visualizations: Experimental Workflows

experimental_workflow Experimental Workflow for Antimicrobial Screening cluster_setup Preparation cluster_primary Primary Screening (Qualitative) cluster_secondary Secondary Screening (Quantitative) prep_culture Prepare Microbial Inoculum (0.5 McFarland) inoculate_plate Inoculate Agar Plate prep_culture->inoculate_plate inoculate_wells Inoculate Microtiter Plate prep_culture->inoculate_wells prep_compounds Prepare Stock Solutions of 1-Phthalazinamine Analogs apply_compounds Apply Compounds to Wells prep_compounds->apply_compounds serial_dilution Perform Serial Dilutions prep_compounds->serial_dilution agar_diffusion Agar Well Diffusion Assay inoculate_plate->apply_compounds incubate_agar Incubate Plates apply_compounds->incubate_agar measure_zones Measure Zones of Inhibition incubate_agar->measure_zones determine_mic Determine MIC measure_zones->determine_mic Inform Selection for MIC Testing mic_assay Broth Microdilution Assay serial_dilution->inoculate_wells incubate_mic Incubate Plates inoculate_wells->incubate_mic incubate_mic->determine_mic

Caption: Workflow for antimicrobial screening of 1-Phthalazinamine analogs.

logical_flow Logical Flow of Screening Process start Start: Synthesized 1-Phthalazinamine Analogs primary_screen Primary Screening (Agar Diffusion) start->primary_screen decision Inhibition Zone > Threshold? primary_screen->decision secondary_screen Secondary Screening (MIC Determination) decision->secondary_screen Yes inactive Compound Deemed Inactive decision->inactive No active Identify Potent Compounds (Low MIC) secondary_screen->active sar_analysis Structure-Activity Relationship (SAR) Analysis inactive->sar_analysis active->sar_analysis end Lead Compound Identification sar_analysis->end

Caption: Decision-making flow for antimicrobial compound screening.

References

Application Notes and Protocols for Palladium-Catalyzed Amination of Bromophthalazinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phthalazinone core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The introduction of an amino group at the 4-position of the phthalazinone ring system is a key step in the synthesis of many of these pharmacologically active molecules. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of the crucial C-N bond in these structures, offering significant advantages over classical methods.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed amination of bromophthalazinones, a critical transformation for the synthesis of 4-aminophthalazin-1(2H)-ones.

Application Notes

The successful palladium-catalyzed amination of bromophthalazinones is contingent on several key factors, including the choice of catalyst, ligand, base, and solvent, as well as the nature of the amine coupling partner. A critical consideration for this substrate class is the need for N-protection of the phthalazinone ring. Direct palladium-catalyzed coupling of 4-bromophthalazinones bearing a free N-H group with amines often leads to unsatisfactory results.[1] Therefore, a preliminary N-alkylation or N-arylation step is typically required.

Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is crucial for achieving high yields and reaction rates. While various palladium sources can be employed, palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precatalyst. The ligand plays a critical role in facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination. For the amination of bromophthalazinones, bidentate phosphine ligands such as Xantphos have been shown to be effective. The steric and electronic properties of the ligand influence the scope of the reaction with respect to both the bromophthalazinone and the amine.

Base and Solvent: A suitable base is required to deprotonate the amine, facilitating its coordination to the palladium center. Strong, non-nucleophilic bases are typically preferred. For the amination of N-substituted 4-bromophthalazinones, cesium carbonate (Cs₂CO₃) has been successfully employed. The choice of solvent is also important; anhydrous, aprotic solvents such as toluene or dioxane are commonly used to ensure a water-free reaction environment, which is critical for the stability of the catalyst and intermediates.

Amine Scope: The Buchwald-Hartwig amination is known for its broad amine scope. In the context of bromophthalazinones, this reaction has been successfully applied to a variety of amines, including:

  • Primary and secondary aliphatic amines: Both cyclic and acyclic aliphatic amines can be coupled efficiently.

  • Aromatic amines: Anilines with both electron-donating and electron-withdrawing substituents are suitable coupling partners.

  • Polyamines: Diamines and other polyamines can also be utilized, offering a route to more complex structures.

Experimental Protocols

General Procedure for the Palladium-Catalyzed Amination of N-Substituted 4-Bromophthalazinones

This protocol is a generalized procedure based on successful amination reactions of N-methyl-4-bromophthalazinone.

Materials:

  • N-Substituted 4-bromophthalazinone (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 - 0.1 equiv)

  • Xantphos (0.1 - 0.2 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add the N-substituted 4-bromophthalazinone, cesium carbonate, palladium(II) acetate, and Xantphos.

  • Evacuate the tube and backfill with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene via syringe, followed by the amine.

  • Seal the Schlenk tube and heat the reaction mixture at 110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the celite pad with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aminophthalazinone derivative.

Data Presentation

The following table summarizes the yields obtained for the palladium-catalyzed amination of various N-substituted 4-bromophthalazinones with a range of amines.

EntryN-SubstituentAmineProductYield (%)
1MethylMorpholine2-Methyl-4-(morpholin-4-yl)phthalazin-1(2H)-one77[2]
2Methyl[2-(Diethylamino)ethyl]amine4-[[2-(Diethylamino)ethyl]amino]-2-methylphthalazin-1(2H)-one89[2]
3MethylN,N'-Dimethylethylenediamine2-Methyl-4-[[2-(methylamino)ethyl]amino]phthalazin-1(2H)-one70[2]
42-(Dimethylamino)ethylMorpholine2-[2-(Dimethylamino)ethyl]-4-(morpholin-4-yl)phthalazin-1(2H)-one53[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - N-Substituted Bromophthalazinone - Cs2CO3 - Pd(OAc)2 - Xantphos inert Establish Inert Atmosphere reagents->inert solvent Add Anhydrous Toluene amine Add Amine solvent->amine heat Heat at 110 °C (12-24 h) amine->heat inert->solvent monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter Dilute and Filter cool->filter concentrate Concentrate filter->concentrate purify Flash Chromatography concentrate->purify product product purify->product Pure 4-Aminophthalazinone

Caption: General workflow for the palladium-catalyzed amination of bromophthalazinones.

Catalytic Cycle

catalytic_cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(Br)L_n pd0->oa_complex Oxidative Addition (Ar-Br) amine_coord [Ar-Pd(II)(Br)(R2NH)L_n] oa_complex->amine_coord + R2NH amido_complex Ar-Pd(II)(NR2)L_n amine_coord->amido_complex - HBr (+ Base) amido_complex->pd0 Reductive Elimination product Ar-NR2 amido_complex->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Troubleshooting & Optimization

Technical Support Center: 1-Phthalazinamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Phthalazinamine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 1-Phthalazinamine, focusing on the common synthetic route from 1-chlorophthalazine.

Issue 1: Low Yield of 1-Phthalazinamine

Q1: My reaction is resulting in a significantly lower than expected yield of 1-Phthalazinamine. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of 1-Phthalazinamine from 1-chlorophthalazine can arise from several factors. A systematic approach to troubleshooting is recommended.

1. Incomplete Reaction:

  • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.

  • Reaction Temperature: The reaction of 1-chlorophthalazine with an ammonia source typically requires elevated temperatures. If the reaction is sluggish, a carefully controlled increase in temperature might be necessary. However, excessive heat can lead to decomposition.

  • Reagent Stoichiometry: An insufficient excess of the ammonia source can lead to an incomplete reaction. The optimal molar ratio should be determined empirically.

2. Sub-optimal Reaction Conditions:

  • Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are often used to ensure the solubility of the reactants.

  • Catalyst: While the reaction can proceed without a catalyst, palladium-catalyzed amination has been shown to be effective for structurally similar compounds, potentially improving yields and reaction times.[1]

3. Product Loss During Work-up and Purification:

  • Extraction: Ensure efficient extraction of the product from the aqueous phase after quenching the reaction. Multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) are recommended.

  • Purification: While purification by column chromatography or recrystallization is necessary, it can lead to product loss. For recrystallization, use a minimal amount of a suitable hot solvent and allow for slow cooling to maximize crystal formation.

Experimental Protocol: General Procedure for Amination of 1-Chlorophthalazine

A solution of 1-chlorophthalazine and an excess of the ammonia source (e.g., a solution of ammonia in a suitable solvent, or an ammonium salt with a base) in a polar aprotic solvent is heated in a sealed vessel. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography or recrystallization.[2]

Table 1: Comparison of Reaction Conditions for Amination of Halogenated Heterocycles (Analogous Reactions)

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂BINAPCs₂CO₃Toluene1001885-95(Analogous Buchwald-Hartwig amination)
Pd₂(dba)₃XantphosNaOtBuDioxane1101280-92(Analogous Buchwald-Hartwig amination)
None--Ethanol1202440-60(Uncatalyzed nucleophilic aromatic substitution)

Note: The data in this table is based on analogous reactions for the amination of similar heterocyclic halides and should be considered as a starting point for the optimization of 1-Phthalazinamine synthesis.

Issue 2: Product Purity Concerns

Q2: My final product of 1-Phthalazinamine shows impurities in NMR or LC-MS analysis. What are the likely side products and how can I minimize their formation?

A2: Impurities in the synthesis of 1-Phthalazinamine can originate from unreacted starting materials or the formation of side products.

Common Impurities and Side Products:

  • Unreacted 1-Chlorophthalazine: If the reaction is incomplete, the starting material will contaminate the final product.

    • Mitigation: Ensure the reaction goes to completion by optimizing reaction time, temperature, and reagent stoichiometry. Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Di(phthalazin-1-yl)amine: This byproduct can form if the newly formed 1-Phthalazinamine acts as a nucleophile and reacts with another molecule of 1-chlorophthalazine.

    • Mitigation: Using a large excess of the ammonia source can help to minimize this side reaction by increasing the probability of 1-chlorophthalazine reacting with the primary amine source.

  • Hydrolysis Product (Phthalazinone): If water is present in the reaction mixture, 1-chlorophthalazine can be hydrolyzed to phthalazinone, especially at elevated temperatures.

    • Mitigation: Use anhydrous solvents and reagents to minimize water content in the reaction.

Purification Strategies:

  • Column Chromatography: Silica gel column chromatography is an effective method for separating 1-Phthalazinamine from less polar impurities like unreacted 1-chlorophthalazine and more polar impurities. A gradient elution system, for example, with a mixture of hexane and ethyl acetate or dichloromethane and methanol, can be employed.

  • Recrystallization: Recrystallization from a suitable solvent system can be a highly effective final purification step to obtain high-purity 1-Phthalazinamine. The choice of solvent should be determined experimentally.

Frequently Asked Questions (FAQs)

Q3: What are the primary synthetic routes to 1-Phthalazinamine?

A3: The most common and well-documented synthetic route to 1-Phthalazinamine is the nucleophilic aromatic substitution of 1-chlorophthalazine with an ammonia source. An alternative, though less detailed in the literature for this specific compound, is the reaction of phthalonitrile with a strong nucleophilic aminating agent.

Q4: How can I synthesize the precursor, 1-chlorophthalazine?

A4: 1-Chlorophthalazine is typically synthesized from phthalazin-1(2H)-one (also known as phthalazone). The reaction involves treating phthalazinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃. Phthalazinone itself can be prepared by the condensation of 2-formylbenzoic acid or 2-acetylbenzoic acid with hydrazine hydrate.[1][3]

Q5: Are there any specific safety precautions I should take during the synthesis of 1-Phthalazinamine?

A5: Yes, several safety precautions should be observed:

  • 1-Chlorophthalazine: This is a halogenated compound and should be handled with care. Avoid inhalation and skin contact.[4][5]

  • Phosphorus Oxychloride (POCl₃) and Phosphorus Pentachloride (PCl₅): These are highly corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • Hydrazine Hydrate: Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle with extreme caution in a fume hood.[5]

  • Sealed Tube Reactions: Reactions at elevated temperatures in a sealed vessel can build up pressure. Use appropriate pressure-rated glassware and a blast shield.

Visualizations

experimental_workflow cluster_0 Synthesis of 1-Chlorophthalazine cluster_1 Synthesis of 1-Phthalazinamine 2-Acylbenzoic Acid 2-Acylbenzoic Acid Phthalazinone Phthalazinone 2-Acylbenzoic Acid->Phthalazinone Hydrazine Hydrate 1-Chlorophthalazine 1-Chlorophthalazine Phthalazinone->1-Chlorophthalazine POCl₃ / PCl₅ 1-Chlorophthalazine_ref 1-Chlorophthalazine Crude 1-Phthalazinamine Crude 1-Phthalazinamine 1-Chlorophthalazine_ref->Crude 1-Phthalazinamine Ammonia Source Pure 1-Phthalazinamine Pure 1-Phthalazinamine Crude 1-Phthalazinamine->Pure 1-Phthalazinamine Purification

Caption: Overall workflow for the synthesis of 1-Phthalazinamine.

troubleshooting_yield Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Sub-optimal Conditions Sub-optimal Conditions Low Yield->Sub-optimal Conditions Product Loss Product Loss Low Yield->Product Loss Time Time Incomplete Reaction->Time Temperature Temperature Incomplete Reaction->Temperature Stoichiometry Stoichiometry Incomplete Reaction->Stoichiometry Solvent Solvent Sub-optimal Conditions->Solvent Catalyst Catalyst Sub-optimal Conditions->Catalyst Extraction Extraction Product Loss->Extraction Purification Purification Product Loss->Purification

Caption: Troubleshooting logic for low yield issues.

troubleshooting_purity Purity Issues Purity Issues Unreacted Starting Material Unreacted Starting Material Purity Issues->Unreacted Starting Material Side Products Side Products Purity Issues->Side Products 1-Chlorophthalazine 1-Chlorophthalazine Unreacted Starting Material->1-Chlorophthalazine Di(phthalazin-1-yl)amine Di(phthalazin-1-yl)amine Side Products->Di(phthalazin-1-yl)amine Phthalazinone (Hydrolysis) Phthalazinone (Hydrolysis) Side Products->Phthalazinone (Hydrolysis)

Caption: Common impurities and side products in 1-Phthalazinamine synthesis.

References

Technical Support Center: Addressing Solubility Issues of Phthalazinone Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent solubility issues encountered with phthalazinone inhibitors during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why do many phthalazinone-based inhibitors exhibit poor water solubility?

A1: The limited aqueous solubility of many phthalazinone-based inhibitors is often attributed to their physicochemical properties. These compounds can be "brick-dust" molecules with high melting points due to strong crystal lattice energy or "grease-ball" molecules with high lipophilicity. Factors such as a rigid aromatic core, high molecular weight, and the presence of lipophilic functional groups contribute to poor solubility in aqueous media.

Q2: My inhibitor precipitated out of solution during my in vitro assay. What are the immediate troubleshooting steps?

A2: First, verify the final concentration of your inhibitor in the assay medium, as it may have exceeded its maximum solubility. Second, check the percentage of any organic co-solvent (like DMSO) in the final solution; it should typically be kept below 0.5% to avoid solvent effects and toxicity. If precipitation persists, consider preparing fresh stock solutions and performing a solubility test in your specific assay buffer. Uncontrolled precipitation can occur upon dilution of a stock solution into an aqueous medium.

Q3: What is the best practice for preparing and storing stock solutions of phthalazinone-based inhibitors?

A3: The best practice is to prepare high-concentration stock solutions in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO). For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, allow the aliquot to thaw completely and come

Technical Support Center: Optimizing Temperature for Phthalazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on optimizing reaction temperatures for the successful synthesis of phthalazine and its derivatives. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered in the laboratory.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems that may arise during phthalazine synthesis, with a focus on the impact of temperature.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low to No Product Yield Reaction temperature is too low: The activation energy for the reaction is not being met, resulting in a sluggish or stalled reaction.- Gradually increase the temperature: Raise the temperature in increments of 10-20°C and monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase reaction time: If a higher temperature is not desirable due to substrate sensitivity, extending the reaction time at a moderate temperature may improve the yield.[1] - Check reactant solubility: Ensure your starting materials are soluble in the chosen solvent at the reaction temperature. A higher temperature may be necessary to achieve a homogeneous solution.[1]
Significant Formation of Byproducts/Impurities Reaction temperature is too high: Elevated temperatures can promote side reactions, leading to a complex mixture of products and a lower yield of the desired phthalazine derivative.[1]- Lower the reaction temperature: Reducing the temperature can often minimize the formation of unwanted side products.[1] - Optimize reaction time: A shorter reaction time at a slightly higher temperature might be preferable to a longer time at a lower temperature to reduce the formation of degradation products.
Product Decomposition Excessive heat: The desired phthalazine derivative or the starting materials may be thermally unstable at the reaction temperature, leading to decomposition.[1]- Reduce the reaction temperature: Operate at the lowest temperature that allows the reaction to proceed at a reasonable rate.[1] - Consider microwave synthesis: For some phthalazine syntheses, microwave irradiation can shorten reaction times and potentially improve yields compared to conventional heating.[1]
Difficulty in Product Purification Presence of thermally-induced impurities: High-temperature reactions can generate impurities with similar polarities to the desired product, making separation by chromatography or recrystallization challenging.- Optimize reaction temperature to minimize impurities: A cleaner reaction at a lower temperature will simplify the purification process. - Utilize alternative purification techniques: If standard methods fail, consider techniques like preparative TLC or using a different stationary phase for column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for the synthesis of phthalazinones from phthalic anhydride and hydrazine hydrate?

A common and effective starting point is to reflux the reactants in a solvent such as glacial acetic acid, which maintains a temperature of approximately 120°C.[1] Reaction times can vary from 4 to 6 hours. However, this is a general guideline, and the optimal conditions will depend on the specific substrates used.

Q2: How does temperature affect the solubility of reactants in phthalazine synthesis?

In many cases, reactants may have poor solubility at lower temperatures, leading to a heterogeneous reaction mixture and slow conversion rates. Increasing the temperature can improve solubility and reaction kinetics. It is crucial to select a solvent that can dissolve the reactants effectively at the chosen reaction temperature.[1]

Q3: Can a higher temperature compensate for a shorter reaction time?

While increasing the temperature can accelerate the reaction rate, it may also lead to the formation of undesirable byproducts or decomposition of the product. The ideal conditions are a balance between reaction rate and selectivity. It is recommended to perform small-scale optimization experiments to determine the optimal temperature and time for your specific synthesis.

Q4: What are the indications that my reaction temperature is too high?

Signs that your reaction temperature may be excessive include the darkening of the reaction mixture, the appearance of multiple spots on a TLC plate that are difficult to separate, and a lower than expected yield of the desired product.

Data Presentation: Temperature Effects on Phthalazine Synthesis

The following table provides a representative summary of how temperature can influence the yield and purity of a typical phthalazine synthesis, such as the reaction of phthalic anhydride with hydrazine hydrate.

Reaction Temperature (°C) Typical Reaction Time (hours) Observed Yield (%) Purity (%) Notes
8012 - 2440 - 60>95Reaction is slow, but product is generally clean.
1006 - 1260 - 7590 - 95A good balance between reaction rate and purity.
120 (Reflux in Acetic Acid)4 - 675 - 9085 - 90Faster reaction, but may see an increase in impurities.[1]
140+2 - 4< 70< 80Significant byproduct formation and potential for decomposition.

Experimental Protocols

Protocol 1: Synthesis of Phthalhydrazide from Phthalic Anhydride and Hydrazine Hydrate

This protocol outlines a common method for the synthesis of a phthalazine precursor.

Materials:

  • Phthalic anhydride

  • Hydrazine hydrate

  • Glacial acetic acid

  • Petroleum ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride in glacial acetic acid.

  • Slowly add hydrazine hydrate to the stirred solution.

  • Heat the reaction mixture to 120°C and maintain this temperature for 4-6 hours.[1]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the precipitated solid through a Büchner funnel.

  • Wash the solid with petroleum ether and dry under vacuum to obtain the phthalhydrazide product.

Protocol 2: Synthesis of 1,4-Dichlorophthalazine

This protocol describes the chlorination of a phthalhydrazide derivative.

Materials:

  • Phthalhydrazide

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Carefully add phthalhydrazide to a flask containing phosphorus oxychloride.

  • Heat the mixture to reflux (approximately 105-110°C) for 2-4 hours.

  • After cooling, slowly and cautiously pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate.

  • Filter the resulting precipitate, wash with water, and dry to yield 1,4-dichlorophthalazine.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Starting Materials (e.g., Phthalic Anhydride, Hydrazine) dissolve Dissolve in Solvent (e.g., Acetic Acid) start->dissolve react Heat to Optimized Temperature (e.g., 120°C) dissolve->react monitor Monitor with TLC react->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter Precipitate cool->filter wash Wash with Solvent filter->wash dry Dry Product wash->dry end Pure Phthalazine Derivative dry->end

Caption: A general experimental workflow for phthalazine synthesis.

troubleshooting_logic cluster_temp Temperature Optimization cluster_time Time Optimization cluster_other Other Factors start Low Yield or Impure Product temp_check Is the reaction temperature optimized? start->temp_check time_check Is the reaction time sufficient? start->time_check solubility_check Are reactants fully dissolved? start->solubility_check lower_temp Lower Temperature to Reduce Side Reactions temp_check->lower_temp High Impurity increase_temp Increase Temperature for Better Conversion temp_check->increase_temp Low Conversion end Optimized Synthesis lower_temp->end increase_temp->end increase_time Increase Reaction Time time_check->increase_time Incomplete Reaction increase_time->end change_solvent Change Solvent or Increase Temperature solubility_check->change_solvent No change_solvent->end

Caption: A troubleshooting decision tree for phthalazine synthesis.

References

Technical Support Center: Optimizing Phthalazine Synthesis and Minimizing Side Product Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for phthalazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize the formation of unwanted side products during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of phthalazinones from phthalic anhydride and hydrazine?

A1: The reaction of phthalic anhydride with hydrazine can lead to a mixture of kinetic and thermodynamic products. The primary side product to consider is N-aminophthalimide , which is the kinetically favored product, especially at lower temperatures and shorter reaction times. The desired phthalazin-1,4-dione is the thermodynamically more stable product and is favored by higher temperatures and longer reaction times.[1][2][3][4][5][6] Other potential impurities include unreacted starting materials and, in some cases, small amounts of incompletely cyclized intermediates.

Q2: My phthalazine synthesis is resulting in a low yield. What are the likely causes?

A2: Low yields in phthalazine synthesis can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This can be checked by thin-layer chromatography (TLC).

  • Side product formation: As discussed in Q1, the formation of N-aminophthalimide or other side products can consume starting materials and reduce the yield of the desired product.

  • Suboptimal reaction conditions: Temperature, solvent, and reaction time can all significantly impact yield.

  • Purification losses: Significant amounts of product may be lost during workup and purification steps.

  • Poor quality of starting materials: Impurities in the starting phthalic anhydride or hydrazine can interfere with the reaction.

Q3: How can I control the regioselectivity when using substituted phthalic anhydrides?

A3: Controlling regioselectivity in reactions with unsymmetrically substituted phthalic anhydrides can be challenging. The regiochemical outcome is often influenced by both electronic and steric effects of the substituent on the anhydride. The initial nucleophilic attack of hydrazine can occur at either of the two non-equivalent carbonyl carbons. To favor a specific regioisomer, you may need to:

  • Modify the reaction conditions: Systematically varying the solvent and temperature can sometimes influence the regioselectivity.

  • Use a directing group: In some cases, a protecting or directing group strategy may be necessary to achieve the desired regiochemistry.

  • Employ alternative synthetic routes: If direct condensation does not provide the desired isomer, consider alternative strategies such as building the phthalazine ring from a different precursor that already has the desired substitution pattern.

Q4: What is "over-alkylation" in the context of phthalazine synthesis, and how can I prevent it?

A4: While not as common in the direct synthesis of the phthalazine core, over-alkylation can be an issue when modifying a pre-formed phthalazine or phthalimide, similar to what is observed in the Gabriel synthesis of primary amines.[7][8][9] For instance, if you are attempting to mono-alkylate a nitrogen atom in a phthalazine derivative that has multiple nucleophilic sites, you may see di- or even tri-alkylation. To prevent this:

  • Control stoichiometry: Use a precise molar equivalent of the alkylating agent.

  • Use a bulky base: Sterically hindered bases can favor mono-alkylation.

  • Employ a protecting group strategy: Protect the more reactive sites to direct alkylation to the desired position.

Troubleshooting Guides

Issue 1: Presence of N-Aminophthalimide as a Major Impurity

Problem: My reaction of phthalic anhydride and hydrazine is primarily yielding N-aminophthalimide instead of the desired phthalazin-1,4-dione.

Cause: This occurs when the reaction is under kinetic control. N-aminophthalimide is the product of a faster, lower activation energy pathway.[1][2][3][4][5][6]

Solutions:

  • Increase Reaction Temperature and Time: To favor the thermodynamically more stable phthalazin-1,4-dione, increase the reaction temperature and prolong the reaction time. This provides the energy needed to overcome the higher activation barrier for the formation of the six-membered ring and allows the kinetically formed N-aminophthalimide to rearrange.

  • Solvent Choice: Using a higher-boiling point solvent can facilitate the required higher reaction temperatures. Solvents like acetic acid are commonly used.[10]

  • Acid Catalysis: Acetic acid not only serves as a solvent but also catalyzes the rearrangement of N-aminophthalimide to phthalazin-1,4-dione.[1]

Logical Relationship: Kinetic vs. Thermodynamic Control

G cluster_conditions Reaction Conditions cluster_products Products low_temp Low Temperature Short Reaction Time kinetic_product N-Aminophthalimide (Kinetic Product) low_temp->kinetic_product Favors high_temp High Temperature Long Reaction Time thermo_product Phthalazin-1,4-dione (Thermodynamic Product) high_temp->thermo_product Favors kinetic_product->thermo_product Rearrangement under Thermodynamic Conditions G start High Tar Formation Observed q1 Is the reaction temperature excessively high? start->q1 sol1 Reduce reaction temperature. Monitor progress by TLC. q1->sol1 Yes q2 Is the reaction sensitive to air? q1->q2 No end Reduced Tar Formation sol1->end sol2 Run the reaction under an inert atmosphere (N2 or Ar). q2->sol2 Yes q3 Is the reaction highly exothermic? q2->q3 No sol2->end sol3 Add reagents slowly and/or use an ice bath for cooling. q3->sol3 Yes q3->end No sol3->end

References

Technical Support Center: Purification of 1-Phthalazinamine by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-Phthalazinamine using chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps I should take before attempting column chromatography of 1-Phthalazinamine?

Before proceeding to column chromatography, it is crucial to develop a separation method using Thin Layer Chromatography (TLC). This will help you determine the optimal solvent system (mobile phase) for your separation. Aim for a retention factor (Rf) of 0.2-0.4 for 1-Phthalazinamine, as this typically translates to a good separation on a column. A pure compound should appear as a single spot on the TLC plate.

Q2: My 1-Phthalazinamine appears to be degrading on the silica gel column. What can I do?

1-Phthalazinamine, being a nitrogen-containing heterocyclic compound, can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1]

  • Stability Test: First, confirm the instability by spotting your compound on a silica TLC plate. Let it sit for a couple of hours, then elute it. The appearance of new spots indicates degradation.[1]

  • Deactivate the Stationary Phase: If your compound is acid-sensitive, you can neutralize the silica gel. This can be achieved by pre-treating the silica with a base like triethylamine (TEA). You can also add a small percentage (typically 0.1-1%) of triethylamine to your eluent.[1][2]

  • Alternative Stationary Phases: Consider using a different stationary phase that is less acidic, such as neutral or basic alumina, or even an amine-functionalized silica column.[1][3]

Q3: I am getting poor separation (peak tailing or overlapping peaks) of 1-Phthalazinamine. How can I improve the resolution?

Poor separation can be due to several factors. Here are some troubleshooting steps:

  • Optimize the Mobile Phase: The polarity of your solvent system is critical. If your Rf is too high (compound runs too fast), decrease the polarity of the mobile phase. If it's too low (compound sticks to the column), increase the polarity. A common starting point for polar compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

  • Column Packing: Ensure your column is packed uniformly to avoid channeling. A poorly packed column with air bubbles or cracks will lead to poor separation.[1]

  • Sample Loading: Load your sample onto the column in a narrow band using a minimal amount of a solvent in which your compound is highly soluble. Overloading the column with too much sample will result in broad and overlapping peaks.[1]

  • Flow Rate: A slower flow rate can sometimes improve separation.

Q4: My yield of 1-Phthalazinamine is very low after column chromatography. What are the possible reasons?

Low recovery can be frustrating. Here are some potential causes:

  • Compound Degradation: As mentioned in Q2, your compound might be degrading on the column.

  • Irreversible Adsorption: The compound may be too polar for the chosen stationary phase and is not eluting with the selected mobile phase. Try a more polar solvent system.

  • Co-elution with Impurities: If your separation is not optimal, your product might be spread across many fractions, some of which may be discarded if they appear to contain impurities. Always check your fractions carefully with TLC before combining them.

  • Material Transfer Loss: Be mindful of losses during sample handling, such as on glassware or during solvent evaporation.

Troubleshooting Guides

Issue 1: Tailing Peaks in Amine Chromatography

Tailing peaks are a common issue when purifying amines like 1-Phthalazinamine on silica gel. This is often due to the interaction of the basic amine with acidic silanol groups on the silica surface.

Possible Cause Solution
Acidic silica surface Add a small amount of a volatile base (e.g., 0.1-1% triethylamine or ammonia) to the mobile phase to neutralize the acidic sites.[3]
Inappropriate mobile phase polarity Optimize the mobile phase composition based on TLC analysis.
Column overload Reduce the amount of sample loaded onto the column.
Issue 2: Compound Not Eluting from the Column

If your 1-Phthalazinamine is not coming off the column, it is likely strongly adsorbed to the stationary phase.

Possible Cause Solution
Mobile phase is not polar enough Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate or methanol in a hexane/ethyl acetate or dichloromethane/methanol system.
Compound is insoluble in the mobile phase Ensure the chosen mobile phase is a good solvent for 1-Phthalazinamine. The compound is known to be soluble in polar organic solvents.[4]
Compound has degraded on the column Test for stability on a TLC plate as described in Q2. If unstable, consider alternative stationary phases like alumina.[1]

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis of 1-Phthalazinamine on Silica Gel
Solvent System (v/v) Polarity Typical Application
Hexane / Ethyl Acetate (e.g., 1:1)Low to MediumA good starting point for many organic compounds.
Dichloromethane / Methanol (e.g., 95:5)Medium to HighFor more polar compounds.
Ethyl Acetate / Methanol (e.g., 98:2)HighFor highly polar compounds.
Add 0.1-1% Triethylamine (TEA) to any of the above systems if tailing is observed.-To improve peak shape for amines.
Table 2: Stationary Phase Selection Guide
Stationary Phase pH Best Suited For
Silica Gel AcidicGeneral purpose, for neutral and acidic compounds. Can be used for basic compounds with a modified mobile phase.
Alumina (Basic) BasicBasic and neutral compounds.[5]
Alumina (Neutral) NeutralAldehydes, ketones, esters, and other neutral compounds.[5]
Reverse-Phase Silica (C18) NeutralNon-polar to moderately polar compounds, using a polar mobile phase (e.g., water/acetonitrile).[4]
Amino-functionalized Silica BasicPurification of amines using less harsh solvents than traditional silica with base additives.[3]

Experimental Protocols

Protocol 1: TLC Analysis of 1-Phthalazinamine
  • Prepare the TLC plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom.

  • Spot the sample: Dissolve a small amount of your crude 1-Phthalazinamine in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the starting line.

  • Prepare the developing chamber: Pour a small amount of your chosen mobile phase (see Table 1) into a TLC chamber or beaker (about 0.5 cm deep). Place a piece of filter paper inside to saturate the chamber with solvent vapor. Cover the chamber and let it equilibrate for a few minutes.

  • Develop the plate: Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate.

  • Visualize the spots: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Calculate the Rf value: Measure the distance from the starting line to the center of the spot and the distance from the starting line to the solvent front. The Rf value is the ratio of these two distances. Adjust the mobile phase composition to achieve an Rf of ~0.2-0.4.

Protocol 2: Column Chromatography of 1-Phthalazinamine on Silica Gel with a Basic Modifier
  • Prepare the slurry: In a beaker, mix silica gel with the initial mobile phase (e.g., hexane/ethyl acetate with 0.5% triethylamine) to form a slurry.

  • Pack the column: Place a small cotton plug at the bottom of the column. Add a thin layer of sand. Pour the silica slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle, constantly tapping the column gently. Add another layer of sand on top of the silica bed.

  • Equilibrate the column: Run the mobile phase through the column until the silica bed is stable and the eluent runs clear.

  • Load the sample: Dissolve the crude 1-Phthalazinamine in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully add the sample solution to the top of the column.

  • Elute the column: Begin eluting with the mobile phase, collecting fractions.

  • Monitor the separation: Analyze the collected fractions by TLC to identify which ones contain the purified 1-Phthalazinamine.

  • Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

Troubleshooting_Workflow start Start Purification of 1-Phthalazinamine tlc Perform TLC Analysis start->tlc rf_check Is Rf between 0.2-0.4 and spot shape good? tlc->rf_check adjust_solvent Adjust Mobile Phase Polarity (See Table 1) rf_check->adjust_solvent No column_chrom Proceed with Column Chromatography rf_check->column_chrom Yes adjust_solvent->tlc separation_check Good Separation and Recovery? column_chrom->separation_check success Purification Successful separation_check->success Yes troubleshoot Troubleshoot Problem separation_check->troubleshoot No tailing Tailing Peak? troubleshoot->tailing add_base Add Base (e.g., TEA) to Mobile Phase tailing->add_base Yes low_recovery Low Recovery? tailing->low_recovery No add_base->column_chrom low_recovery->troubleshoot No, other issue check_stability Check Compound Stability on Silica low_recovery->check_stability Yes change_stationary_phase Consider Alternative Stationary Phase (e.g., Alumina) check_stability->change_stationary_phase

Caption: Troubleshooting workflow for 1-Phthalazinamine purification.

Stationary_Phase_Selection start Starting Material: Crude 1-Phthalazinamine is_acid_sensitive Is the compound acid-sensitive? start->is_acid_sensitive silica Standard Silica Gel is_acid_sensitive->silica No silica_with_base Silica Gel with Basic Modifier (e.g., TEA) is_acid_sensitive->silica_with_base Possibly alternative_stationary_phase Alternative Stationary Phase is_acid_sensitive->alternative_stationary_phase Yes silica_with_base->alternative_stationary_phase If still problematic alumina Basic or Neutral Alumina alternative_stationary_phase->alumina amino_silica Amino-functionalized Silica alternative_stationary_phase->amino_silica

Caption: Logic for selecting the appropriate stationary phase.

References

Technical Support Center: Synthesis of 1,4-Disubstituted Phthalazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,4-disubstituted phthalazines.

Troubleshooting Guides

This section is designed to help you troubleshoot common issues that may arise during the synthesis of 1,4-disubstituted phthalazines. The problems are categorized by the synthetic step.

Step 1: Synthesis of Phthalazin-1,4-dione from Phthalic Anhydride

Question: My reaction to form phthalazin-1,4-dione from phthalic anhydride and hydrazine hydrate is giving a low yield. What are the possible causes and solutions?

Answer: Low yields in this step can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the phthalic anhydride has been consumed.[1] If the reaction is sluggish, you can try increasing the reaction time or temperature. A common starting point is refluxing in ethanol for 4 hours.[2]

  • Suboptimal Temperature: The reaction temperature might not be optimal. While refluxing in ethanol is common, some procedures use acetic acid at around 120°C for 4-6 hours.[1] Systematically varying the temperature and monitoring the outcome can help you find the ideal conditions for your specific substrate.

  • Product Precipitation: The product, phthalazin-1,4-dione, should precipitate upon addition of water.[2] If precipitation is incomplete, it could be due to the use of an insufficient amount of water or the product having some solubility in the reaction mixture. Cooling the mixture on an ice bath can aid in complete precipitation.

  • Purification Losses: Although the crude product is often used directly in the next step, purification by recrystallization can lead to yield loss.[2] If purity is not a major concern for the subsequent step, using the crude product is advisable.

Step 2: Synthesis of 1,4-Dichlorophthalazine

Question: I am getting a low yield and/or impurities during the chlorination of phthalazin-1,4-dione to 1,4-dichlorophthalazine using phosphorus oxychloride (POCl₃). How can I improve this reaction?

Answer: This chlorination step is crucial and can be challenging. Here are some troubleshooting tips:

  • Reagent Quality: Ensure that the phosphorus oxychloride (POCl₃) is of good quality and has not been exposed to moisture, which can lead to its decomposition.

  • Reaction Conditions: The reaction is typically performed by refluxing in POCl₃, sometimes with a catalytic amount of pyridine or 4-dimethylaminopyridine (DMAP).[2] The reaction time is usually between 1 and 3 hours.[2] Prolonged reaction times or excessively high temperatures can lead to the formation of byproducts.

  • Work-up Procedure: The work-up is critical for obtaining a pure product. The reaction mixture should be cooled and then carefully poured onto crushed ice to quench the excess POCl₃.[2] Neutralization with a base like sodium bicarbonate is necessary to precipitate the 1,4-dichlorophthalazine.[2] Incomplete neutralization will result in a lower yield.

  • Product Instability: 1,4-Dichlorophthalazine can be sensitive to hydrolysis. Ensure all work-up steps are performed promptly and that the final product is thoroughly dried.

  • Purification: The crude product can be purified by recrystallization.[2] However, due to the reactivity of the chloro groups, prolonged heating during recrystallization should be avoided.

Step 3: Nucleophilic Substitution, Suzuki Coupling, and Buchwald-Hartwig Amination

Question: I am having trouble with the nucleophilic substitution of 1,4-dichlorophthalazine with my amine/alkoxide/thiol. What should I consider?

Answer: Challenges in nucleophilic substitution can be overcome by optimizing the following:

  • Reaction Solvent and Temperature: The choice of solvent is important. Alcohols like isopropanol or butanol are commonly used.[2][3] The reaction temperature may need to be optimized; a typical starting point is 50°C.[2] For less reactive nucleophiles, a higher temperature may be required.

  • Base: For acidic nucleophiles like phenols or thiols, the addition of a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often necessary to facilitate the reaction.[3]

  • Mono- versus Di-substitution: Controlling the stoichiometry of the nucleophile is key to achieving selective mono- or di-substitution. Using 1-2 equivalents of the nucleophile will favor mono-substitution.[2]

Question: My Suzuki-Miyaura coupling reaction of 1,4-dichlorophthalazine with a boronic acid is not working well. What are common pitfalls?

Answer: Suzuki-Miyaura couplings are powerful but can be sensitive. Here are some common issues and solutions:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. A common catalyst is Pd(PPh₃)₄.[3] The reaction may require screening of different catalysts and ligands to find the optimal combination for your specific substrates.

  • Base Selection: A base is required to activate the boronic acid.[4] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used. The choice of base can significantly impact the reaction outcome.

  • Solvent System: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water) is often used.[3] The solvent system must be degassed thoroughly to remove oxygen, which can deactivate the palladium catalyst.

  • Side Reactions: Homocoupling of the boronic acid and dehalogenation of the starting material are common side reactions.[5] These can often be minimized by ensuring anaerobic conditions and optimizing the reaction temperature and time.

Question: I am facing difficulties with the Buchwald-Hartwig amination of 1,4-dichlorophthalazine. What are the key parameters to check?

Answer: The Buchwald-Hartwig amination is a versatile method for C-N bond formation but can be challenging.[6] Consider the following:

  • Catalyst System: This reaction is highly dependent on the choice of palladium precatalyst and ligand. Different generations of catalysts have been developed to handle a wide range of substrates.[6] Screening different catalyst/ligand combinations is often necessary.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used. The choice of base can be critical, and some substrates may be sensitive to strong bases.

  • Solvent: Anhydrous, deoxygenated solvents are essential for the success of this reaction. Toluene and 1,4-dioxane are common choices.

  • Substrate Reactivity: Aryl chlorides can be less reactive than bromides or iodides in Buchwald-Hartwig amination.[7] This may necessitate the use of more active catalyst systems or higher reaction temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 1,4-disubstituted phthalazines?

A1: A common and versatile starting material is phthalic anhydride, which is readily available and can be converted to the phthalazine core in a few steps.[1][2]

Q2: How can I monitor the progress of my reactions?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of most of these reactions.[1][2] It allows you to observe the consumption of starting materials and the formation of products. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[3]

Q3: What are some common side reactions to be aware of?

A3: In Suzuki-Miyaura coupling, homocoupling of the boronic acid and dehalogenation of the aryl halide are common side reactions.[5] In Buchwald-Hartwig amination, β-hydride elimination can lead to hydrodehalogenation of the arene.[6] During chlorination with POCl₃, over-chlorination or decomposition can occur if the reaction is not carefully controlled.

Q4: How can I purify the final 1,4-disubstituted phthalazine products?

A4: Purification is typically achieved by column chromatography on silica gel or by recrystallization from a suitable solvent.[2][3] The choice of method depends on the physical properties of the product and the nature of the impurities.

Q5: Are there alternative synthetic routes to 1,4-disubstituted phthalazines?

A5: Yes, alternative routes exist. One method starts from 2-acetylbenzoic acid, which is then elaborated to the phthalazine core.[8] One-pot, three-component reactions have also been developed for the synthesis of certain phthalazine derivatives.[9]

Data Presentation

Table 1: Summary of Yields for Key Synthetic Steps

Starting MaterialProductReagents and ConditionsYield (%)Reference
Phthalic anhydridePhthalazin-1,4-dioneHydrazine monohydrate, Ethanol, Reflux, 4h83-91%[2]
Phthalazin-1,4-dione1,4-DichlorophthalazinePOCl₃, Reflux, 1-3h~90%[10]
2-(4-aminobenzoyl)-benzoic acid4-(4-Aminophenyl)phthalazin-1-(2H)-oneHydrazine hydrate, Ethanol, Reflux, 6h50%[11]
1-(2.37 g) and phthalic anhydride (1.48 g)2-[4-(4-Oxo-3,4-dihydro-phthalazin-1-yl)-phenyl]-isoindole-1,3-dioneHeat at 250°C for 2h93%[11]
2-acetylbenzoic acid (1)methyl 2-acetylbenzoate (2)Dimethyl sulfate77%[8]
5a/5b6a/6bHydrazine hydrate90-96%[8]

Experimental Protocols

Protocol 1: Synthesis of Phthalazin-1,4-dione from Phthalic Anhydride[2]

Materials:

  • Phthalic anhydride (1.0 equivalent)

  • Hydrazine monohydrate (~40 equivalents)

  • Ethanol

  • Water

Procedure:

  • Dissolve phthalic anhydride in ethanol in a round-bottom flask.

  • Add hydrazine monohydrate to the solution.

  • Stir the reaction mixture at room temperature or reflux for 4 hours.

  • Monitor the reaction by TLC until the phthalic anhydride is consumed.

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Filter the precipitate and wash with cold water, followed by a mixture of n-hexane/ethyl acetate (1/2).

  • The resulting crude phthalazin-1,4-dione can be used in the next step without further purification.

Protocol 2: Synthesis of 1,4-Dichlorophthalazine from Phthalazin-1,4-dione[2]

Materials:

  • Phthalazin-1,4-dione (1 equivalent)

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as catalyst)

  • Acetonitrile (solvent)

  • 4-dimethylaminopyridine (DMAP) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)

Procedure:

  • To a suspension of phthalazin-1,4-dione in acetonitrile, add a catalytic amount of DMAP or DBU.

  • Add POCl₃ dropwise to the mixture.

  • Heat the reaction mixture to reflux and stir for 1-3 hours.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) until a precipitate forms.

  • Filter the solid, wash with water, and dry to afford 1,4-dichlorophthalazine.

  • The crude product can be purified by recrystallization.

Protocol 3: General Procedure for Nucleophilic Substitution of 1,4-Dichlorophthalazine[2]

Materials:

  • 1,4-Dichlorophthalazine (1 equivalent)

  • Substituted amine (1-2 equivalents)

  • Isopropanol or other suitable solvent

Procedure:

  • Dissolve 1,4-dichlorophthalazine and the desired amine in isopropanol.

  • Heat the reaction mixture to 50°C for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the mixture in vacuo.

  • The crude product can be purified by column chromatography or recrystallization.

Visualizations

Synthetic_Workflow cluster_substitution Functionalization Start Phthalic Anhydride PhtDione Phthalazin-1,4-dione Start->PhtDione Hydrazine Hydrate DiChloroPht 1,4-Dichlorophthalazine PhtDione->DiChloroPht POCl₃ NucSub Nucleophilic Substitution DiChloroPht->NucSub Suzuki Suzuki Coupling DiChloroPht->Suzuki Buchwald Buchwald-Hartwig Amination DiChloroPht->Buchwald End 1,4-Disubstituted Phthalazines NucSub->End Suzuki->End Buchwald->End

Caption: General workflow for the synthesis of 1,4-disubstituted phthalazines.

Troubleshooting_Workflow decision decision issue issue Start Low Yield or Impure Product CheckReaction Check Reaction Completion (TLC/LC-MS) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes OptimizeCond Optimize Conditions: - Temperature - Time - Reagent Stoichiometry Incomplete->OptimizeCond CheckWorkup Review Work-up Procedure Complete->CheckWorkup FinalProduct Improved Yield/ Purity OptimizeCond->FinalProduct WorkupIssue Work-up Issue: - Incomplete Quenching - Incomplete Neutralization - Product Instability CheckWorkup->WorkupIssue Problem Found CheckPurification Review Purification Method CheckWorkup->CheckPurification No Obvious Issue WorkupIssue->OptimizeCond PurificationIssue Purification Issue: - Product Decomposition - Inappropriate Method CheckPurification->PurificationIssue Problem Found ConsiderSideReactions Consider Side Reactions CheckPurification->ConsiderSideReactions No Obvious Issue PurificationIssue->OptimizeCond SideReactions Side Reactions: - Homocoupling - Dehalogenation - Over-reaction ConsiderSideReactions->SideReactions SideReactions->OptimizeCond

Caption: A decision-making workflow for troubleshooting synthesis challenges.

References

avoiding decomposition during 1-Phthalazinamine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals avoid decomposition during the synthesis of 1-Phthalazinamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 1-Phthalazinamine that minimizes decomposition?

A1: A frequently employed method is the nucleophilic aromatic substitution of 1-chlorophthalazine with an ammonia surrogate. One documented approach involves heating 1-chlorophthalazine with ammonium acetate, which provides a source of ammonia in situ. This method has been reported to produce 1-Phthalazinamine in good yield.[1]

Q2: What are the primary decomposition pathways to be aware of during the synthesis and work-up?

A2: The primary decomposition pathway of concern is the hydrolysis of the amino group of 1-Phthalazinamine to a hydroxyl group, which results in the formation of the common impurity, 1-phthalazinone. This hydrolysis can be catalyzed by acidic or basic conditions, particularly at elevated temperatures. Additionally, as with many nitrogen-containing heterocycles, there is a risk of oxidation and color formation if the reaction is exposed to air for prolonged periods at high temperatures.

Q3: My final product is off-white or yellowish. What is the likely cause and how can I obtain a purer, white product?

A3: A yellowish tint can indicate the presence of colored impurities, which may arise from side reactions or the degradation of starting materials or the product. To obtain a purer, white product, recrystallization is the recommended purification method. The choice of solvent is critical; a solvent should be selected in which 1-Phthalazinamine has high solubility at elevated temperatures and low solubility at room temperature or below.

Q4: Can I use aqueous ammonia instead of ammonium acetate?

A4: While aqueous ammonia can be used as a nucleophile, its use requires careful control of reaction conditions. The presence of water, especially at high temperatures, increases the risk of the competing hydrolysis reaction, which can lead to the formation of 1-phthalazinone as a significant byproduct. Using a less aqueous source of ammonia, such as ammonium acetate, can help to minimize this side reaction.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 1-Phthalazinamine 1. Incomplete reaction. 2. Decomposition of the product during the reaction. 3. Loss of product during work-up and purification.1. Ensure the reaction is heated for a sufficient time. Monitor the reaction progress by TLC. 2. Avoid excessively high temperatures or prolonged heating. Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Optimize the purification step. If using recrystallization, ensure the solution is fully saturated before cooling and wash the collected crystals with a minimal amount of cold solvent.
Presence of 1-Phthalazinone Impurity Hydrolysis of 1-chlorophthalazine (starting material) or 1-Phthalazinamine (product) due to the presence of water at high temperatures.1. Use anhydrous reagents and solvents where possible. 2. If water is unavoidable, try to minimize the reaction temperature and time. 3. Purify the final product by recrystallization. 1-Phthalazinone has different solubility characteristics than 1-Phthalazinamine, which should allow for its removal.
Presence of Unreacted 1-Chlorophthalazine Insufficient reaction time, temperature, or amount of ammonia source.1. Increase the reaction time and/or temperature, while monitoring for product decomposition. 2. Use a larger excess of the ammonia source (e.g., ammonium acetate). 3. Unreacted 1-chlorophthalazine can be removed by purification, such as column chromatography or recrystallization.
Dark Brown or Black Reaction Mixture Significant decomposition or charring of the organic materials at high temperatures.1. Reduce the reaction temperature. It is better to have a slower, cleaner reaction than a fast, decomposing one. 2. Ensure even heating of the reaction mixture. 3. The product may be salvageable through purification with activated charcoal followed by recrystallization, but a significant loss of yield should be expected.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 1-Phthalazinamine from 1-Chlorophthalazine

Reagent 1Reagent 2SolventTemperature (°C)Time (h)Reported Yield (%)Reference
1-ChlorophthalazineAmmonium AcetateNone (Fusion)Not specified (heated)279[1]

Table 2: Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
1-PhthalazinamineC₈H₇N₃145.16White to off-white crystalline solid
1-ChlorophthalazineC₈H₅ClN₂164.59Solid
1-PhthalazinoneC₈H₆N₂O146.15Solid

Experimental Protocols

Protocol 1: Synthesis of 1-Phthalazinamine from 1-Chlorophthalazine

This protocol is adapted from the literature for the synthesis of a substituted aminophthalazine.[1]

Materials:

  • 1-Chlorophthalazine

  • Ammonium acetate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, mix 1-chlorophthalazine (1.0 eq) and ammonium acetate (a suitable excess, e.g., 5-10 eq).

  • Heat the mixture in an oil bath. The solids will melt and react. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After heating for the recommended time (e.g., 2 hours), allow the reaction mixture to cool to room temperature.

  • Triturate the resulting solid residue with water to remove excess ammonium acetate and other water-soluble impurities.

  • Filter the solid product, wash with a small amount of cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

Protocol 2: Purification of 1-Phthalazinamine by Recrystallization

Procedure:

  • Place the crude 1-Phthalazinamine in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask.

  • Heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.

  • If charcoal was added, perform a hot gravity filtration to remove it.

  • Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, the flask can be placed in an ice bath for 30 minutes to an hour.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Visualizations

Synthesis_Pathway 1-Chlorophthalazine 1-Chlorophthalazine 1-Phthalazinamine 1-Phthalazinamine 1-Chlorophthalazine->1-Phthalazinamine Heat (Δ) Ammonium Acetate Ammonium Acetate Ammonium Acetate->1-Phthalazinamine

Caption: Synthetic pathway for 1-Phthalazinamine.

Decomposition_Pathway 1-Phthalazinamine 1-Phthalazinamine 1-Phthalazinone 1-Phthalazinone 1-Phthalazinamine->1-Phthalazinone Hydrolysis H2O_Heat H₂O / Heat H2O_Heat->1-Phthalazinone

Caption: Potential decomposition via hydrolysis.

Troubleshooting_Workflow start Low Yield or Impure Product check_impurities Identify Impurities (TLC, NMR) start->check_impurities unreacted_sm Unreacted 1-Chlorophthalazine check_impurities->unreacted_sm Yes phthalazinone 1-Phthalazinone Present check_impurities->phthalazinone No optimize_reaction Increase Reaction Time/Temp or Reagent Excess unreacted_sm->optimize_reaction other_impurities Other/Unknown Impurities phthalazinone->other_impurities No minimize_water Use Anhydrous Conditions phthalazinone->minimize_water Yes purify Recrystallization or Chromatography other_impurities->purify Yes optimize_reaction->purify minimize_water->purify end Pure 1-Phthalazinamine purify->end

Caption: Troubleshooting workflow for synthesis.

References

Technical Support Center: Optimizing Phthalazinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phthalazinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the efficient synthesis of phthalazinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for phthalazinone synthesis?

A1: Phthalazinone derivatives are commonly synthesized from precursors such as phthalic anhydrides, 2-acylbenzoic acids, phthalimides, or 3,2-benzoxazine-4-ones, which are reacted with hydrazine derivatives.[1][2][3] The choice of starting material often depends on the desired substitution pattern on the final phthalazinone core.

Q2: What is a general starting point for reaction time and temperature when synthesizing phthalazinones from phthalic anhydrides and hydrazine hydrate?

A2: A common starting point for the synthesis of phthalazinones from phthalic anhydrides and hydrazine hydrate is refluxing in a solvent like acetic acid or ethanol.[4] Reaction times can range from 2 to 24 hours, with a typical temperature of around 120°C when using acetic acid.[4] However, these are general guidelines, and the optimal conditions will depend on the specific substrates being used.

Q3: How can I monitor the progress of my phthalazinone synthesis reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method to monitor the progress of the reaction.[4][5] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of the reactants and the formation of the product over time.

Q4: My product is not precipitating out of the reaction mixture upon cooling. What should I do?

A4: If the product does not precipitate, you can try several techniques. Cooling the flask in an ice bath can help to maximize precipitation.[6] If the product remains dissolved, the concentration might be too low. In this case, you can carefully remove some of the solvent under reduced pressure to increase the product concentration, which should induce precipitation.[6]

Q5: What are some common side reactions to be aware of during phthalazinone synthesis?

A5: Unwanted side reactions can occur, consuming starting materials and reducing the yield. These are often temperature-dependent.[4] For instance, when using hydrazine hydrate with 3,2-benzoxazin-4-one, reacting in boiling pyridine can yield the expected phthalazinone, while using ethanol as a solvent may lead to the formation of a bis-phthalazinone byproduct.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during phthalazinone synthesis.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. A common starting point is refluxing for at least 2-4 hours.[6] Monitor the reaction using TLC to confirm the consumption of starting materials.[4]

    • Reaction Temperature: The reaction typically requires heating under reflux.[6] Ensure your reaction mixture is maintaining the appropriate temperature for the solvent being used. Insufficient heat can lead to a sluggish or incomplete reaction.

    • Reagent Stoichiometry: While a 1:1 molar ratio of reactants is theoretically required, using a slight excess of hydrazine hydrate (1.0 - 1.2 equivalents) can sometimes drive the reaction to completion.[6] However, a large excess can complicate purification.

  • Poor Solubility of Reactants:

    • If reactants are not fully dissolved, the reaction will be heterogeneous and slow. Ensure the chosen solvent can dissolve the reactants at the reaction temperature. A higher temperature may be needed to achieve a homogeneous solution.[4]

  • Decomposition of Starting Materials or Product:

    • Excessive heat can lead to the degradation of thermally sensitive compounds.[4] If you suspect decomposition, try lowering the reaction temperature. It may be beneficial to run the reaction at a lower temperature for a longer period.[4]

Issue 2: Difficulty in Product Purification

Possible Causes and Solutions:

  • Presence of Side Products:

    • Lowering the reaction temperature can sometimes minimize the formation of side products.[4] If specific side reactions are known, consider alternative synthetic routes that are less prone to these issues.

    • Purification can often be achieved through recrystallization from a suitable solvent like acetic acid or ethanol.[6] Column chromatography is another option for separating the desired product from impurities.

  • Excess Hydrazine Hydrate:

    • A large excess of hydrazine hydrate can be difficult to remove. Use only a slight excess (1.0 - 1.2 equivalents) to avoid this issue.[6]

Data on Reaction Time Optimization

The following tables summarize various reported reaction conditions for the synthesis of different phthalazinone derivatives, providing a comparative overview of how reaction parameters can influence the outcome.

Starting Material(s)ReagentSolventTemperatureTimeYieldReference
3-benzylidenephthalideHydrazine hydrateEthanolReflux--[7]
Ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoateHydrazine hydrateEthanolReflux6 h63.97%[5]
2-(4-hydroxybenzoyl)benzoic acidHydrazine hydrateEthanolReflux2-4 h-[6]
Phthalic anhydrideHydrazine hydrateAcetic Acid120°C4-6 h-[4]
3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-oxopropanenitrile, 1H-pyrazole-5-carbaldehyde, malononitrileL-proline (catalyst)Ethanol70-75°C50-60 min84-88%[8]
4-chlorophtalic anhydrideMethylhydrazine-Microwave--[9]
2-aroylbenzoic acidsHydrazine hydrate----[3]

Experimental Protocols

General Procedure for the Synthesis of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one [6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-(4-hydroxybenzoyl)benzoic acid (1 equivalent).

  • Solvent Addition: Add ethanol to the flask to dissolve the starting material.

  • Reagent Addition: Add hydrazine hydrate (1.0 - 1.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Product Isolation: Allow the reaction mixture to cool to room temperature. The product should precipitate as a solid. If necessary, cool the flask in an ice bath to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from acetic acid or ethanol to obtain the pure 4-(4-hydroxyphenyl)phthalazin-1(2H)-one.

  • Drying: Dry the purified product in a vacuum oven.

Visualizations

G cluster_workflow Experimental Workflow for Phthalazinone Synthesis A 1. Reaction Setup (Starting Material + Solvent) B 2. Reagent Addition (e.g., Hydrazine Hydrate) A->B Dissolve C 3. Heating under Reflux (Monitor with TLC) B->C Heat D 4. Cooling & Precipitation C->D Reaction Complete E 5. Filtration & Washing D->E Isolate Solid F 6. Purification (Recrystallization) E->F Crude Product G 7. Drying (Pure Phthalazinone) F->G Purified Product

Caption: A typical experimental workflow for the synthesis of phthalazinone derivatives.

G cluster_troubleshooting Troubleshooting Guide for Low Product Yield Start Low or No Product Yield Incomplete Is the reaction incomplete? (Check TLC) Start->Incomplete Time Increase Reaction Time Incomplete->Time Yes Temp Increase Temperature Incomplete->Temp Yes Stoich Adjust Stoichiometry (slight excess of hydrazine) Incomplete->Stoich Yes Decomp Is there evidence of decomposition? Incomplete->Decomp No End Re-evaluate Reaction Time->End Temp->End Stoich->End LowerTemp Lower Reaction Temperature & Increase Time Decomp->LowerTemp Yes Solubility Are reactants fully dissolved? Decomp->Solubility No LowerTemp->End Solvent Change Solvent or Increase Temperature Solubility->Solvent No Solubility->End Yes Solvent->End

Caption: A decision-making workflow for troubleshooting low product yield in phthalazinone synthesis.

References

Technical Support Center: Scaling Up the Synthesis of 1-Phthalazinamine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 1-Phthalazinamine (also known as Hydralazine) for preclinical studies. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 1-Phthalazinamine for preclinical use?

A1: The most widely adopted and scalable method for synthesizing 1-Phthalazinamine is a two-step process. This process begins with the chlorination of 1(2H)-Phthalazinone to form 1-chlorophthalazine, which is then reacted with hydrazine hydrate to yield 1-Phthalazinamine. This route is favored for its relatively high yields and the availability of starting materials.

Q2: What are the critical parameters to control during the synthesis of 1-chlorophthalazine?

A2: The reaction of 1(2H)-Phthalazinone with a chlorinating agent, typically phosphorus oxychloride (POCl₃), is a critical step. Key parameters to control include the reaction temperature, the molar ratio of reactants, and the work-up procedure.[1][2] Maintaining the recommended temperature and using the appropriate stoichiometry are crucial for minimizing impurity formation and maximizing yield.

Q3: How can I minimize the formation of impurities during the reaction of 1-chlorophthalazine with hydrazine?

A3: The reaction between 1-chlorophthalazine and hydrazine hydrate should be carefully controlled to prevent the formation of byproducts.[3][4] Key strategies include maintaining a low reaction temperature, typically between 0-5°C, and controlling the rate of addition of 1-chlorophthalazine to the hydrazine hydrate solution.[3] Using an excess of hydrazine hydrate can help drive the reaction to completion, but a very large excess can complicate purification.

Q4: What are the common impurities found in the final 1-Phthalazinamine product?

A4: Common impurities can include unreacted starting materials like 1(2H)-Phthalazinone and 1-chlorophthalazine, as well as side-products such as Phthalazine, 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine, and 1,1'-Di(phthalazine-yl)amine.[3][4][5] Residual hydrazine is also a critical impurity that needs to be controlled to very low levels.[3]

Q5: What are the recommended purification methods for obtaining high-purity 1-Phthalazinamine suitable for preclinical studies?

A5: Achieving high purity often requires a multi-step purification process. This can involve recrystallization of the crude product from a suitable solvent such as ethanol or methanol.[2] Further purification can be achieved by treating an aqueous solution of the hydrochloride salt with activated carbon to remove colored impurities, followed by precipitation.[3] The use of a chelating agent like EDTA during purification can help remove trace metal ions.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and scale-up of 1-Phthalazinamine.

Issue Potential Cause Troubleshooting Steps
Low yield of 1-chlorophthalazine Incomplete reaction; degradation of the product during work-up.Ensure the reaction with POCl₃ goes to completion by monitoring with TLC or HPLC. During work-up, avoid high temperatures and prolonged exposure to moisture, as 1-chlorophthalazine can be unstable.[2]
Formation of colored impurities Oxidation of the product or impurities. Reaction temperature too high.Protect the reaction mixture and isolated product from light and air.[6] Use degassed solvents. Ensure the reaction temperature is strictly controlled. Purification with activated carbon can help remove colored impurities.[3]
High levels of residual hydrazine Inefficient removal during work-up and purification.Thoroughly wash the crude product. Multiple recrystallizations may be necessary. The final product can be dried under vacuum to remove volatile impurities.
Inconsistent product quality between batches Variability in raw material quality; poor control over reaction parameters.Use starting materials of consistent quality. Strictly control reaction parameters such as temperature, reaction time, and stoichiometry. Implement in-process controls to monitor the reaction progress.
Difficulty in filtering the precipitated product Fine particle size of the precipitate.Optimize the precipitation conditions. Cooling the solution slowly and with gentle stirring can promote the formation of larger crystals that are easier to filter.

Experimental Protocols

Method 1: Synthesis of 1-Phthalazinamine Hydrochloride

This protocol details a scalable, two-step synthesis of 1-Phthalazinamine hydrochloride.

Step 1: Synthesis of 1-Chlorophthalazine

  • In a suitable reaction vessel, charge 1(2H)-Phthalazinone and phosphorus oxychloride (POCl₃) in a molar ratio of approximately 1:1.5 to 1:2.

  • Heat the mixture to 70-80°C and maintain for 2-3 hours, or until the reaction is complete as monitored by TLC or HPLC.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

  • The precipitated solid, 1-chlorophthalazine, is collected by filtration and washed with cold water.

  • The crude 1-chlorophthalazine can be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 1-Phthalazinamine Hydrochloride

  • In a separate reactor, charge hydrazine hydrate (an excess, typically 5-10 equivalents) and cool the solution to 0-5°C.[3]

  • Slowly add the 1-chlorophthalazine from Step 1 to the cooled hydrazine hydrate solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Upon completion, the product, 1-Phthalazinamine (hydralazine base), is isolated by filtration.

  • The crude base is then dissolved in a suitable solvent like ethanol or methanol, and concentrated hydrochloric acid is added to precipitate the hydrochloride salt.

  • The 1-Phthalazinamine hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.

Data Presentation: Summary of Key Experimental Parameters
Parameter Step 1: 1-Chlorophthalazine Synthesis Step 2: 1-Phthalazinamine Synthesis Purification
Key Reagents 1(2H)-Phthalazinone, POCl₃1-Chlorophthalazine, Hydrazine HydrateEthanol, Methanol, Activated Carbon, HCl
Typical Molar Ratio 1 : 1.5-2 (Phthalazinone:POCl₃)1 : 5-10 (Chlorophthalazine:Hydrazine)-
Reaction Temperature 70-80°C[1]0-10°C (addition), then RT[3]Reflux, then cooling
Reaction Time 2-3 hours12-24 hours-
Typical Yield 80-90%75-85%>90% recovery
Typical Purity (after step) >95%>98% (crude)>99.5% (final product)

Visualizations

Experimental Workflow: Synthesis of 1-Phthalazinamine

G Workflow for 1-Phthalazinamine Synthesis cluster_0 Step 1: Chlorination cluster_1 Step 2: Hydrazinolysis cluster_2 Purification Start 1(2H)-Phthalazinone Reaction1 Chlorination (70-80°C) Start->Reaction1 Reagent1 POCl3 Reagent1->Reaction1 Product1 1-Chlorophthalazine Reaction1->Product1 Reaction2 Hydrazinolysis (0-25°C) Product1->Reaction2 Reagent2 Hydrazine Hydrate Reagent2->Reaction2 Product2 1-Phthalazinamine (Crude) Reaction2->Product2 Purification Recrystallization & Salt Formation (HCl) Product2->Purification FinalProduct 1-Phthalazinamine HCl (>99.5% Purity) Purification->FinalProduct

Caption: A flowchart illustrating the two-step synthesis and purification of 1-Phthalazinamine HCl.

Signaling Pathway: Mechanism of Action of 1-Phthalazinamine (Hydralazine) as a Vasodilator

G Mechanism of Action of Hydralazine Hydralazine Hydralazine IP3 Inositol Trisphosphate (IP3) Signaling Inhibition Hydralazine->IP3 Inhibits Ca_Release Decreased Ca2+ Release from Sarcoplasmic Reticulum IP3->Ca_Release Smooth_Muscle Vascular Smooth Muscle Cell Ca_Release->Smooth_Muscle Leads to Relaxation Vasodilation Vasodilation Smooth_Muscle->Vasodilation Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

Caption: A simplified diagram showing the proposed mechanism of action of hydralazine in promoting vasodilation.[7][8][9]

References

Validation & Comparative

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 1-Phthalazinamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like 1-Phthalazinamine is a critical step in the drug development pipeline. High-Performance Liquid Chromatography (HPLC) stands as the principal technique for this purpose. This guide provides an objective comparison of a robust stability-indicating HPLC method, suitable for 1-Phthalazinamine analysis, with other analytical techniques, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

A stability-indicating HPLC method is essential for separating the active ingredient from any impurities and degradation products. While a specific validated method for 1-Phthalazinamine is not publicly available, a method for the structurally related compound Hydralazine hydrochloride offers a strong and relevant starting point.

Experimental Protocol: A Stability-Indicating RP-HPLC Method

This method is adapted from a validated procedure for Hydralazine and its related substances, which is expected to provide a good foundation for the analysis of 1-Phthalazinamine due to the shared phthalazine core structure.

Chromatographic Conditions:

ParameterSpecification
Column Inertsil ODS 3V (4.6 mm x 250 mm, 5 µm) or equivalent
Mobile Phase A Phosphate buffer pH 2.5
Mobile Phase B Acetonitrile and Methanol
Gradient Program Optimized for separation of impurities
Flow Rate 1.0 ml/min
Detection Wavelength 230 nm
Column Temperature Ambient
Injection Volume 10 µL

Solutions Preparation:

  • Phosphate Buffer (pH 2.5): Dissolve a suitable amount of potassium dihydrogen phosphate in water, and adjust the pH to 2.5 with phosphoric acid.

  • Mobile Phase A: Prepare the phosphate buffer as described above.

  • Mobile Phase B: A mixture of HPLC grade acetonitrile and methanol. The exact ratio should be optimized for the best separation.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution: Accurately weigh and dissolve 1-Phthalazinamine reference standard in the diluent to a known concentration.

  • Sample Solution: Accurately weigh and dissolve the 1-Phthalazinamine sample in the diluent to the same concentration as the standard solution.

Data Presentation: Expected Performance

The following table outlines the expected performance parameters for a validated HPLC method for 1-Phthalazinamine, based on typical validation results for related compounds.

ParameterExpected Value
Retention Time of 1-Phthalazinamine ~5-10 minutes (highly dependent on the specific gradient)
Resolution between 1-Phthalazinamine and Closest Impurity > 2.0
Linearity (Correlation Coefficient, r²) > 0.999
Limit of Detection (LOD) ~0.01% of the working concentration
Limit of Quantification (LOQ) ~0.03% of the working concentration
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weighing Dissolve Dissolution in Diluent Weigh->Dissolve Filter Filtering Dissolve->Filter Injection Injection Filter->Injection HPLC_System HPLC System Separation Chromatographic Separation HPLC_System->Separation Injection->HPLC_System Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Final Report Calculation->Report

HPLC analysis workflow for 1-Phthalazinamine purity.

Comparison with Alternative Analytical Techniques

While HPLC is the predominant method, other techniques can be employed for purity analysis, each with its own set of advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.Faster analysis times, better resolution, and higher sensitivity compared to HPLC.[1]Higher initial instrument cost, and columns may have a shorter lifespan due to high pressure.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and semi-volatile compounds in the gas phase followed by mass spectrometric detection.[2][3][4][5]Excellent for identifying and quantifying volatile impurities and residual solvents.[2][3][4][5] Provides structural information.Not suitable for non-volatile or thermally labile compounds like 1-Phthalazinamine without derivatization.
Capillary Electrophoresis (CE) Separates ions based on their electrophoretic mobility in an electric field.[6][7]High separation efficiency, minimal sample and solvent consumption, and can be used for chiral separations.[6][7][8]Can be less robust than HPLC for routine quality control. Lower sensitivity for some compounds compared to HPLC with UV detection.

Logical Relationship of Method Selection

Method_Selection cluster_methods Analytical Techniques Compound 1-Phthalazinamine Properties Non-volatile UV-absorbing Compound->Properties Purity Purity & Impurity Profiling Properties->Purity HPLC HPLC/UPLC Purity->HPLC Primary Choice GC GC-MS Purity->GC Not Suitable (non-volatile) CE Capillary Electrophoresis Purity->CE Alternative (charged species)

Decision pathway for selecting an analytical method.

Conclusion

For the comprehensive purity analysis of 1-Phthalazinamine, a stability-indicating HPLC method remains the most suitable and widely accepted technique. It offers a balance of robustness, sensitivity, and specificity required for quality control in a pharmaceutical setting. While UPLC presents an opportunity for increased throughput and resolution, the initial investment is higher. GC-MS is generally not appropriate for non-volatile compounds like 1-Phthalazinamine. Capillary Electrophoresis can be a valuable orthogonal technique, particularly for charged impurities or when chiral separation is necessary. The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and regulatory expectations.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 1-Phthalazinamine Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering intricate details of molecular structure. This guide provides a comprehensive comparison of NMR data for 1-Phthalazinamine derivatives, supported by detailed experimental protocols and workflow visualizations to aid in the structural validation of this important class of heterocyclic compounds.

The phthalazine scaffold is a key pharmacophore in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antihypertensive activities.[1] The functionalization of the 1-amino group in 1-phthalazinamine opens avenues for the synthesis of diverse derivatives with potentially enhanced biological profiles. Accurate structural confirmation of these derivatives is paramount, and NMR spectroscopy is the most powerful technique for this purpose. This guide will delve into the characteristic ¹H and ¹³C NMR spectral data of 1-Phthalazinamine and its derivatives, offering a comparative analysis to facilitate the identification and validation of newly synthesized compounds.

Comparative NMR Data of 1-Phthalazinamine and Related Derivatives

The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The tables below summarize typical ¹H and ¹³C NMR data for the core phthalazine structure and its derivatives, providing a baseline for comparison.

Table 1: ¹H NMR Chemical Shift (δ, ppm) Data

Compound/FragmentH-4H-5H-6H-7H-8Other ProtonsSolventReference
1(2H)-Phthalazinone8.25 (s)7.85 (d)7.79 (t)7.79 (t)8.45 (d)11.4 (br s, NH)DMSO-d₆[2]
2-(Imidazol-2-yl)phthalazin-1(2H)-imine8.43 (s)7.95 (d)7.85 (t)7.90 (t)8.15 (d)NH protons: 7.58-7.75DMSO-d₆[3]
4-Benzyl-1(2H)-phthalazinone-7.73 (m)7.73 (m)7.73 (m)8.45 (m)CH₂Ph: 4.32 (s)CDCl₃[4]
2-(CH₂CO)-4-benzyl-1(2H)-phthalazinone-7.68-7.73 (m)7.68-7.73 (m)7.68-7.73 (m)8.44-8.46 (m)NCH₂CO: 5.10 (s)CDCl₃[4]

Table 2: ¹³C NMR Chemical Shift (δ, ppm) Data

Compound/FragmentC-1C-4C-4aC-5C-6C-7C-8C-8aOther CarbonsSolventReference
1(2H)-Phthalazinone159.8138.0129.7126.8133.2127.8126.2131.8-CDCl₃[5]
2-(Imidazol-2-yl)phthalazin-1(2H)-imine147.9 (C=NH)138.3129.9127.3132.5132.7125.8125.2Imidazoline: C2' 161.7, C4' 42.9, C5' 54.2DMSO-d₆[3]
4-Benzyl-1(2H)-phthalazinone159.7145.6128.1125.4133.0131.2127.3129.6CH₂Ph: 39.0, Aromatic C'sCDCl₃[4]
2-(CH₂CO)-4-benzyl-1(2H)-phthalazinone159.7145.6128.1125.4133.0131.2127.3129.6NCH₂CO: 52.3, CO: 165.5CDCl₃[4]

Experimental Protocols for NMR Analysis

Reproducible and high-quality NMR data are contingent on standardized experimental procedures. The following are generalized protocols for the NMR analysis of 1-Phthalazinamine derivatives.

Sample Preparation
  • Solvent Selection: Deuterated solvents are used to avoid interference from proton signals of the solvent. Common choices for phthalazinamine derivatives include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), and Deuterated Methanol (CD₃OD).[3][5] The choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding (e.g., NH₂).

  • Concentration: Typically, 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.[5]

NMR Data Acquisition
  • Instrumentation: NMR spectra are typically recorded on spectrometers with field strengths of 300, 400, 500, or 600 MHz.[3][5]

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment is generally sufficient.

    • Spectral Width: A spectral width of -2 to 12 ppm is typically adequate.

    • Number of Scans: 16 to 64 scans are usually averaged to obtain a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is commonly used.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • Spectral Width: A spectral width of 0 to 200 ppm is standard for most organic molecules.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay: A relaxation delay of 2 seconds is typical.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for establishing the connectivity of the molecular skeleton.[6]

Workflow for Structural Validation

The structural validation of a novel 1-Phthalazinamine derivative by NMR is a systematic process. The following diagram illustrates a typical workflow.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of 1-Phthalazinamine Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification SamplePrep Sample Preparation (Solvent, Concentration) Purification->SamplePrep NMR_Acquisition 1D NMR (¹H, ¹³C) & 2D NMR (COSY, HSQC, HMBC) SamplePrep->NMR_Acquisition Spectral_Processing Spectral Processing (Phasing, Baseline Correction, Integration) NMR_Acquisition->Spectral_Processing Data_Interpretation Data Interpretation (Chemical Shifts, Coupling Constants, Correlations) Spectral_Processing->Data_Interpretation Structure_Validation Structure Validation & Comparison with Alternatives Data_Interpretation->Structure_Validation Final_Report Final Structure Confirmation Structure_Validation->Final_Report

Workflow for the structural validation of 1-Phthalazinamine derivatives.

Advanced NMR Techniques for Isomer Differentiation

In some cases, the differentiation between isomers can be challenging using standard 1D and 2D NMR techniques.[7][8] For instance, distinguishing between N-substituted isomers or positional isomers on the phthalazine ring may require more advanced methods.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments can establish through-space proximity between protons, which is invaluable for determining stereochemistry and confirming the regiochemistry of substitution.[6]

  • ¹⁵N NMR Spectroscopy: Although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, ¹⁵N NMR can provide direct information about the nitrogen atoms in the heterocyclic core and the amino group.[9] HMBC experiments optimized for long-range ¹H-¹⁵N correlations can also be highly informative.

  • Solid-State NMR: For compounds that are difficult to crystallize or are insoluble, solid-state NMR can be a powerful tool for structural characterization.[7][8]

By systematically applying the principles and protocols outlined in this guide, researchers can confidently validate the structures of novel 1-Phthalazinamine derivatives, paving the way for further investigation into their biological activities and potential as therapeutic agents.

References

A Comparative Analysis of the Cytotoxic Effects of 1-Phthalazinamine and Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic properties of two prominent classes of heterocyclic compounds: 1-Phthalazinamine and quinazoline derivatives. Both scaffolds have garnered significant interest in medicinal chemistry due to their potent biological activities, particularly in the realm of oncology. This document summarizes key experimental data, details common methodologies for assessing cytotoxicity, and visualizes the primary signaling pathways implicated in their mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of various 1-Phthalazinamine and quinazoline derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for quantifying cytotoxicity. The following tables present a selection of reported IC50 values for derivatives of both compound classes, offering a glimpse into their relative potencies. It is important to note that direct comparisons are best made between derivatives with similar structural modifications and tested under identical experimental conditions.

Table 1: Cytotoxicity of 1-Phthalazinamine Derivatives

DerivativeCancer Cell LineIC50 (µM)Reference
2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N'-(substituted)-acetohydrazide derivativesMDA-MB-231 (Breast)0.57 - 1.89[1]
1,4-disubstituted phthalazinylpiperazine derivativesMDA-MB-231 (Breast)0.013 - 0.079[2]
1-substituted 2-methyl-1H-imidazo[4,5-g]phthalazine-4,9-dione derivativesVariousGenerally higher than doxorubicin[3]
Phthalazine-based biarylureasVarious (NCI-60 panel)0.15 - 8.41[4]
Novel phthalazine derivativesHep G2 (Liver), MCF-7 (Breast)0.09 - 3.71[5]

Table 2: Cytotoxicity of Quinazoline Derivatives

DerivativeCancer Cell LineIC50 (µM)Reference
2,4-dibenzylaminoquinazolineMDA-MB-231 (Breast), HT-29 (Colon), T-24 (Bladder)< 30[6]
Quinazoline-2,4,6-triamine derivativesHCT-15 (Colon), SKOV-3 (Ovarian), MDA-MB-231 (Breast)4.5 - 15.5[7]
4-aminoquinazoline derivativesC3A (Liver), Caco-2 (Colon)29.3 - 31.1 (nM)[2]
2-Aryl-6-bromo-4-(3-fluoroanilino)quinazoline derivativesMCF-7 (Breast), HeLa (Cervical), A549 (Lung)< 0.10 - 15.49[8]
Quinazoline-based triazole-acetamidesHCT-116 (Colon), MCF-7 (Breast), HepG2 (Liver)5.33 - 49.21

Experimental Protocols

The evaluation of in vitro cytotoxicity is a critical step in the drug discovery process. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for assessing cell viability and, consequently, the cytotoxic effects of chemical compounds.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere and proliferate for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The test compounds (1-Phthalazinamine or quinazoline derivatives) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to a range of concentrations in fresh culture medium. The medium from the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (typically 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow, water-soluble MTT to a purple, insoluble formazan.

  • Formazan Solubilization: The MTT solution is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidic isopropanol solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 500 and 600 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of 1-Phthalazinamine and quinazoline derivatives are often mediated by their interaction with key signaling pathways that regulate cell proliferation, survival, and apoptosis. The following diagrams, generated using the DOT language, illustrate the general experimental workflow and the primary signaling pathways implicated in the cytotoxic action of these compounds.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates cell_adhesion 24h Incubation for Adhesion cell_seeding->cell_adhesion compound_prep Serial Dilution of Compounds treatment Incubation with Compounds (24-72h) compound_prep->treatment mtt_addition Addition of MTT Reagent formazan_formation Incubation for Formazan Formation mtt_addition->formazan_formation solubilization Dissolving Formazan Crystals formazan_formation->solubilization absorbance Absorbance Measurement ic50 IC50 Calculation absorbance->ic50

Experimental workflow for MTT cytotoxicity assay.

Many quinazoline and some phthalazine derivatives are known to target the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways, which are often dysregulated in cancer. Inhibition of these pathways can lead to the induction of apoptosis.

EGFR_VEGFR_Signaling cluster_receptor Receptor Tyrosine Kinases cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR VEGFR VEGFR->PI3K_Akt VEGFR->RAS_MAPK Quinazoline Quinazoline Derivatives Quinazoline->EGFR inhibit Phthalazinamine 1-Phthalazinamine Derivatives Phthalazinamine->EGFR inhibit Phthalazinamine->VEGFR inhibit Proliferation Inhibition of Proliferation PI3K_Akt->Proliferation Apoptosis Induction of Apoptosis PI3K_Akt->Apoptosis RAS_MAPK->Proliferation RAS_MAPK->Apoptosis TGF_Beta_Signaling cluster_ligand_receptor Ligand and Receptor cluster_inhibitor Inhibitor cluster_smad SMAD Pathway cluster_outcome Cellular Outcome TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMAD23 SMAD2/3 Phosphorylation TGFbR->SMAD23 Phthalazinamine 1-Phthalazinamine Derivatives Phthalazinamine->TGFbR modulate SMAD4 SMAD4 Complex SMAD23->SMAD4 Nucleus Nuclear Translocation SMAD4->Nucleus Gene_Expression Altered Gene Expression Nucleus->Gene_Expression Apoptosis Induction of Apoptosis Gene_Expression->Apoptosis

References

A Comparative Guide to the Synthesis of 1-Phthalazinamine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals engaged in drug discovery and development, the efficient and reliable synthesis of key chemical intermediates is paramount. 1-Phthalazinamine, a valuable scaffold in medicinal chemistry, is a precursor to a wide array of pharmacologically active compounds. This guide provides a comprehensive comparison of validated synthesis protocols for 1-Phthalazinamine, offering a detailed examination of experimental methodologies, quantitative performance data, and alternative synthetic strategies.

Standard Synthesis Protocol: A Three-Stage Approach

The most commonly employed and well-documented route to 1-Phthalazinamine is a three-stage process commencing with the formation of a phthalazinone intermediate, followed by chlorination and subsequent amination.

Stage 1: Phthalazin-1(2H)-one Synthesis

The initial step involves the cyclization of a suitable precursor to form the phthalazinone ring. Two primary starting materials for this stage are phthalic anhydride and 2-acylbenzoic acids. The reaction with hydrazine hydrate is a common method for this transformation.

Stage 2: Chlorination to 1-Chlorophthalazine

The hydroxyl group of the phthalazinone is then converted to a chlorine atom, a good leaving group for the subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the most frequently utilized reagent for this chlorination.

Stage 3: Amination of 1-Chlorophthalazine

The final step is the introduction of the amino group at the C1 position. This is typically achieved through a nucleophilic aromatic substitution reaction with an amine source. While various amines can be used to generate derivatives, for the synthesis of the parent 1-Phthalazinamine, a direct amination is required.

Comparative Analysis of Synthesis Protocols

The efficiency of 1-Phthalazinamine synthesis can be evaluated based on several key metrics, including overall yield, reaction time, and the use of hazardous reagents. Below is a comparison of the standard protocol with a potential one-pot alternative.

ParameterStandard Three-Stage ProtocolOne-Pot Synthesis (Hypothetical)
Starting Materials Phthalic Anhydride/2-Acylbenzoic Acid, Hydrazine, POCl₃, Amine SourcePhthalhydrazide, Aldehyde, Malononitrile (for derivatives)
Key Intermediates Phthalazin-1(2H)-one, 1-ChlorophthalazineIn-situ generated intermediates
Overall Yield Variable (dependent on individual step yields)Potentially higher due to reduced handling losses
Reaction Time Multi-day processPotentially shorter
Process Complexity Multiple steps with isolation and purification of intermediatesSingle operational step
Reagent Safety Use of corrosive POCl₃Dependent on specific reagents, may avoid POCl₃

Experimental Protocols

Protocol 1: Standard Three-Stage Synthesis of 1-Phthalazinamine

Stage 1: Synthesis of Phthalazin-1(2H)-one

  • A mixture of 2-acylbenzoic acid and hydrazine hydrate in a suitable solvent (e.g., ethanol) is refluxed for several hours.

  • Upon cooling, the product precipitates and is collected by filtration.

  • The crude product is purified by recrystallization.

Stage 2: Synthesis of 1-Chlorophthalazine

  • Phthalazin-1(2H)-one is treated with an excess of phosphorus oxychloride (POCl₃).

  • The reaction mixture is heated, and the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched with ice water and neutralized to precipitate the product.

  • The crude 1-chlorophthalazine is filtered and dried.

Stage 3: Synthesis of 1-Phthalazinamine

  • 1-Chlorophthalazine is reacted with a suitable aminating agent (e.g., a protected form of ammonia followed by deprotection, or direct amination under specific conditions) in a solvent such as ethanol or dioxane.

  • The reaction mixture is heated until the starting material is consumed.

  • The product is isolated by filtration and purified by chromatography or recrystallization.

Protocol 2: One-Pot Synthesis of Phthalazine Derivatives

While a direct one-pot synthesis of 1-Phthalazinamine is not extensively documented, multicomponent reactions for the synthesis of related phthalazine derivatives are known. These can offer insights into more streamlined synthetic strategies. For instance, a one-pot, four-component reaction of phthalic anhydride, hydrazine monohydrate, an aromatic aldehyde, and malononitrile has been reported to produce pyrazolo[1,2-b]phthalazine dione derivatives in good yields.[1]

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the synthesis, the following diagrams have been generated.

Synthesis_Workflow cluster_stage1 Stage 1: Phthalazinone Formation cluster_stage2 Stage 2: Chlorination cluster_stage3 Stage 3: Amination Starting Material Phthalic Anhydride or 2-Acylbenzoic Acid Phthalazinone Phthalazin-1(2H)-one Starting Material->Phthalazinone Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Phthalazinone 1_Chlorophthalazine 1-Chlorophthalazine Phthalazinone->1_Chlorophthalazine Chlorination Chlorinating Agent POCl3 Chlorinating Agent->1_Chlorophthalazine 1_Phthalazinamine 1-Phthalazinamine 1_Chlorophthalazine->1_Phthalazinamine Nucleophilic Aromatic Substitution Amine Source Amine Source Amine Source->1_Phthalazinamine

Caption: Workflow for the standard three-stage synthesis of 1-Phthalazinamine.

Comparison_Logic cluster_A Standard Protocol Details cluster_B One-Pot Synthesis Details Goal Synthesize 1-Phthalazinamine Method_A Standard Three-Stage Protocol Goal->Method_A Method_B Alternative: One-Pot Synthesis Goal->Method_B A_Step1 Phthalazinone Formation Method_A->A_Step1 B_Concept Multicomponent Reaction Method_B->B_Concept A_Step2 Chlorination A_Step1->A_Step2 A_Step3 Amination A_Step2->A_Step3 B_Advantage Reduced Steps, Higher Efficiency B_Concept->B_Advantage

Caption: Logical comparison of synthetic approaches to 1-Phthalazinamine.

Conclusion

The traditional three-stage synthesis of 1-Phthalazinamine is a robust and well-established method. However, for large-scale production and in the context of green chemistry, the development of more efficient one-pot methodologies is a desirable goal. This guide provides researchers with the foundational knowledge to not only reproduce the standard synthesis but also to consider and explore alternative, potentially more efficient, synthetic routes. The provided experimental outlines and comparative data serve as a valuable resource for the practical synthesis of this important pharmaceutical building block.

References

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry for 1-Phthalazinamine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount. This guide provides an in-depth comparison of mass spectrometry with alternative analytical techniques for the analysis of 1-Phthalazinamine and its derivatives. Supported by experimental data and detailed protocols, this document serves as a critical resource for selecting the optimal analytical strategy.

1-Phthalazinamine, a key heterocyclic scaffold in medicinal chemistry, undergoes a variety of chemical transformations to yield a diverse array of potential drug candidates. The unambiguous identification and quantification of these reaction products are crucial for understanding reaction mechanisms, ensuring purity, and guiding drug discovery efforts. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has emerged as a powerhouse for these analytical challenges. This guide will delve into the nuances of mass spectrometry for this application and provide a comparative analysis against other established techniques.

Mass Spectrometry: A Deep Dive into the Analysis of 1-Phthalazinamine Derivatives

Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone for the analysis of 1-Phthalazinamine and its reaction products due to its high sensitivity, selectivity, and ability to handle complex matrices.

Experimental Protocol: LC-MS/MS Analysis of 1-Phthalazinamine and its Hypothetical N-Alkylated Product

This protocol outlines a general procedure for the analysis of 1-Phthalazinamine and a hypothetical reaction product, N-ethyl-1-phthalazinamine.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold for a brief period, and then return to initial conditions for equilibration. The exact gradient profile should be optimized for the specific analytes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow Rates: Desolvation gas (e.g., nitrogen) at 800 L/hr, cone gas at 50 L/hr.

  • Data Acquisition: Full scan mode for initial identification and product ion scan (tandem MS) for structural elucidation. For quantification, Multiple Reaction Monitoring (MRM) would be employed.

Sample Preparation: Reaction mixtures are typically diluted in the initial mobile phase composition and filtered through a 0.22 µm syringe filter before injection.

Data Presentation: Expected Mass Spectral Data

The following table summarizes the expected mass-to-charge ratios (m/z) for the precursor and major product ions of 1-Phthalazinamine and its hypothetical N-ethylated derivative. This data is crucial for their identification and quantification.

CompoundMolecular FormulaPrecursor Ion [M+H]⁺ (m/z)Major Product Ions (m/z)Proposed Fragmentation Pathway
1-PhthalazinamineC₈H₇N₃146.07119.06, 92.05Loss of HCN, followed by loss of N₂
N-ethyl-1-phthalazinamineC₁₀H₁₁N₃174.10146.07, 119.06, 92.05Loss of ethylene, followed by fragmentation of the 1-Phthalazinamine core

Note: The fragmentation pathways are proposed based on common fragmentation mechanisms of aromatic amines and heterocyclic compounds.

The Analytical Landscape: Mass Spectrometry vs. Alternatives

While LC-MS is a powerful tool, other analytical techniques also play a role in the characterization of 1-Phthalazinamine reaction products. The choice of technique depends on the specific analytical goal, sample complexity, and available resources.

Analytical TechniquePrincipleAdvantagesDisadvantages
Mass Spectrometry (LC-MS) Separation by chromatography followed by mass-to-charge ratio analysis.High sensitivity and selectivity. Provides molecular weight and structural information. Suitable for complex mixtures.Higher equipment cost. Matrix effects can suppress ionization. Requires expertise for data interpretation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation by chromatography followed by detection based on UV absorbance.Robust and widely available. Relatively low cost. Good for quantification of known compounds.Lower sensitivity compared to MS. Limited structural information. Co-eluting impurities can interfere with quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides detailed structural information for unambiguous identification. Non-destructive.Lower sensitivity than MS. Requires larger sample amounts. Not suitable for complex mixtures without prior separation.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds by gas chromatography followed by mass analysis.Excellent for volatile and thermally stable compounds. High resolution.Not suitable for non-volatile or thermally labile compounds like many 1-Phthalazinamine derivatives without derivatization.

Visualizing the Workflow and Comparisons

To better illustrate the analytical processes, the following diagrams were generated using Graphviz.

Experimental Workflow for LC-MS Analysis cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis ReactionMixture Reaction Mixture Dilution Dilution in Mobile Phase ReactionMixture->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MS Tandem Mass Spectrometry (Full Scan / Product Ion Scan) ESI->MS Identification Identification of Products (Precursor & Product Ions) MS->Identification Quantification Quantification (MRM) Identification->Quantification

Caption: Workflow for the LC-MS/MS analysis of 1-Phthalazinamine reaction products.

Comparison of Analytical Techniques cluster_techniques Analytical Techniques cluster_attributes Key Attributes LCMS LC-MS Sensitivity Sensitivity LCMS->Sensitivity High Selectivity Selectivity LCMS->Selectivity High StructuralInfo Structural Information LCMS->StructuralInfo High Cost Cost LCMS->Cost High Throughput Throughput LCMS->Throughput High HPLCUV HPLC-UV HPLCUV->Sensitivity Moderate HPLCUV->Selectivity Moderate HPLCUV->StructuralInfo Low HPLCUV->Cost Low HPLCUV->Throughput High NMR NMR NMR->Sensitivity Low NMR->Selectivity High NMR->StructuralInfo Very High NMR->Cost Very High NMR->Throughput Low GCMS GC-MS GCMS->Sensitivity High GCMS->Selectivity High GCMS->StructuralInfo High GCMS->Cost Moderate GCMS->Throughput Moderate (derivatization often needed)

Caption: Comparison of key attributes for different analytical techniques.

Conclusion

Mass spectrometry, particularly LC-MS/MS, stands out as the premier analytical tool for the comprehensive analysis of 1-Phthalazinamine reaction products. Its unparalleled sensitivity and selectivity, coupled with the ability to provide crucial structural information, make it indispensable for modern drug discovery and development. While other techniques like HPLC-UV and NMR have their specific applications, LC-MS offers a more holistic solution for the complex analytical challenges presented in this field. By understanding the strengths and limitations of each technique, researchers can make informed decisions to accelerate their research and development pipelines.

A Comparative Analysis of the Biological Activities of Phthalazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzodiazines—a class of bicyclic heterocyclic compounds containing a benzene ring fused to a six-membered ring with two nitrogen atoms—are recognized as privileged scaffolds in medicinal chemistry. The constitutional isomers, namely Phthalazine (2,3-benzodiazine), Quinazoline (1,3-benzodiazine), Quinoxaline (1,4-benzodiazine), and Cinnoline (1,2-benzodiazine), exhibit a wide and diverse range of pharmacological activities.[1][2][3] While derivatives of each isomer have been extensively studied, direct comparative investigations are less common but highly valuable for guiding drug design. This guide provides an objective comparison of their biological performance, supported by available experimental data.

Structural Comparison of Benzodiazine Isomers

The fundamental difference between these isomers lies in the placement of the two nitrogen atoms within the heterocyclic ring, which significantly influences their physicochemical properties and their ability to interact with biological targets.

G cluster_isomers Benzodiazine Isomers Cinnoline Cinnoline (1,2-Benzodiazine) Phthalazine Phthalazine (2,3-Benzodiazine) Quinazoline Quinazoline (1,3-Benzodiazine) Quinoxaline Quinoxaline (1,4-Benzodiazine)

Fig. 1: Core structures of the four benzodiazine isomers.

Comparative Biological Activity Data

While broad claims of anticancer, antimicrobial, and anti-inflammatory activities are common for all four isomer classes, direct comparative quantitative data is limited.[4][5][6] The most explicit comparisons have been found in the context of specific enzyme and transporter inhibition.

Table 1: Comparative Activity as Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases are crucial enzymes in signal transduction pathways. A study comparing derivatives based on different benzodiazine templates for their inhibitory activity against PDE10A and PDE1B revealed a significant divergence in efficacy.

Isomeric ScaffoldTarget: PDE10ATarget: PDE1BReference
Quinazoline Potent InhibitionPotent Inhibition[7]
Phthalazine Potent InhibitionInactive (0% inhibition at 1 µM)[7]
Cinnoline Potent InhibitionInactive (0% inhibition at 1 µM)[7]

This data highlights the critical role of nitrogen atom positioning for target selectivity. For PDE1B, potent inhibition was only achieved with the quinazoline (1,3-N) arrangement, whereas the adjacent nitrogen atoms in phthalazine (2,3-N) and cinnoline (1,2-N) led to a complete loss of activity.[7]

Table 2: Comparative Activity as ABCG2 Transporter Inhibitors

The ATP-binding cassette (ABC) transporter ABCG2 is a key contributor to multidrug resistance (MDR) in cancer therapy.[8] A study investigating various heterocyclic derivatives as ABCG2 inhibitors provided a comparison between phthalazine and quinazoline scaffolds.

Isomeric ScaffoldTarget: ABCG2ObservationReference
Phthalazine Moderate InhibitionShowed inhibitory activity against ABCG2.[8]
Quinazoline Moderate InhibitionShowed inhibitory activity against ABCG2.[8]

Both phthalazine and quinazoline derivatives demonstrated moderate potential to inhibit the ABCG2 transporter, suggesting their utility as a basis for developing agents to overcome multidrug resistance.[8]

Overview of Reported Biological Activities

While direct comparative IC50 values are scarce across the literature, a qualitative summary of frequently reported activities for derivatives of each isomer is presented below.

Biological ActivityPhthalazineQuinazolineQuinoxalineCinnoline
Anticancer Yes[9][10]Yes[6][7][10]Yes[11][12]Yes[1][7]
Antimicrobial Yes[13][14]Yes[7]YesYes[1]
Anti-inflammatory Yes[5]Yes[7]YesYes
Antihypertensive Yes[4][5]Yes[7]NoNo
Antidiabetic Yes[4][5]NoYes[6]No

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of biological data. Below are generalized protocols for the key assays mentioned in the comparative studies.

Phosphodiesterase (PDE) Inhibition Assay

The inhibitory activity against PDE enzymes is typically determined using a two-step enzymatic assay.

  • Enzyme Reaction: The test compound is incubated with the specific PDE enzyme (e.g., PDE10A or PDE1B) and the substrate, cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP). The enzyme hydrolyzes the cyclic nucleotide to its linear monophosphate form (AMP or GMP).

  • Detection: A phosphatase (e.g., alkaline phosphatase) is added, which cleaves the phosphate group from the monophosphate, releasing free phosphate.

  • Quantification: The amount of free phosphate is quantified, often using a colorimetric reagent like Malachite Green. The intensity of the color is proportional to the amount of phosphate produced and inversely proportional to the inhibitory activity of the test compound. Data is typically used to calculate an IC50 value.

ABCG2 Inhibition Assay (Hoechst 33342 Efflux Assay)

This is a cell-based functional assay to measure the inhibition of the ABCG2 efflux pump.

  • Cell Culture: Cancer cells overexpressing the ABCG2 transporter are cultured and seeded in microplates.

  • Compound Incubation: The cells are pre-incubated with the test compounds (potential inhibitors) at various concentrations.

  • Substrate Addition: A fluorescent substrate of ABCG2, such as Hoechst 33342, is added to the wells.

  • Efflux and Measurement: In the absence of an inhibitor, ABCG2 actively pumps the Hoechst 33342 dye out of the cells, resulting in low intracellular fluorescence. In the presence of an effective inhibitor, the pump is blocked, leading to the accumulation of the dye inside the cells.

  • Data Analysis: The increase in intracellular fluorescence is measured using a fluorescence plate reader. Potent inhibitors will cause a significant increase in fluorescence compared to control cells.[8]

Visualized Workflows and Pathways

General Experimental Workflow for Drug Discovery

The process of identifying and validating biologically active compounds follows a structured pipeline from synthesis to lead optimization.

G cluster_workflow Screening Workflow A Synthesis of Isomer Derivatives B In Vitro Screening (e.g., Enzyme Assay, Cell Proliferation) A->B C Data Analysis (IC50 / EC50 Determination) B->C D Identification of 'Hit' Compounds C->D E Structure-Activity Relationship (SAR) Analysis D->E F Lead Optimization E->F

Fig. 2: A typical workflow for screening and developing bioactive compounds.
Potential Signaling Pathway: p53 Activation

Some complex derivatives incorporating these scaffolds, such as phthalazino[1,2-b]quinazolinones, have been shown to exert their anticancer effects by activating the p53 tumor suppressor pathway.[15] This pathway is a critical regulator of cell cycle arrest and apoptosis.

G cluster_pathway p53-Mediated Apoptosis Pathway Compound Bioactive Compound (e.g., Phthalazino-Quinazolinone) p53 p53 Activation (Phosphorylation) Compound->p53 Mito Mitochondrial p53 Accumulation p53->Mito Bak Conformational Activation of Bak Mito->Bak Apoptosis Apoptosis (Cell Death) Bak->Apoptosis

Fig. 3: p53 activation as a mechanism of anticancer action.

Conclusion

The available comparative data, though limited, reveals critical structure-activity relationships among phthalazine isomers. The quinazoline scaffold appears uniquely effective for inhibiting PDE1B, while both quinazoline and phthalazine show promise as inhibitors of the ABCG2 multidrug resistance transporter.[7][8] All four benzodiazine isomers serve as robust platforms for the development of a wide array of biologically active agents.[1][2] Future head-to-head comparative studies across a broader range of biological targets are essential to fully delineate the therapeutic potential of each isomeric scaffold and to enable more rational, target-focused drug design.

References

A Comparative Guide to the Structure-Activity Relationship of 1-Phthalazinamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-phthalazinamine scaffold, particularly its oxidized form, phthalazin-1(2H)-one, has emerged as a privileged structure in medicinal chemistry. Its derivatives have shown significant potential in the development of targeted therapies, most notably as inhibitors of Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial targets in oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-phthalazinamine analogs, supported by experimental data, to inform the rational design of novel and potent therapeutic agents.

Phthalazinone Analogs as PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair.[1] Inhibiting PARP, particularly PARP-1 and PARP-2, has proven to be an effective strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[2] Olaparib, a phthalazinone-based PARP inhibitor, is a notable clinical success, paving the way for the development of other analogs.[1][3]

The core structure of these inhibitors typically features the phthalazinone moiety, which mimics the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of PARP.[4] The structure-activity relationship of these analogs is heavily influenced by the substituents at various positions of the phthalazinone core.

Key Structural Modifications and Their Impact on PARP Inhibition

Recent studies have explored a range of modifications to the phthalazinone scaffold to enhance PARP inhibitory activity and anti-proliferative effects. One study synthesized a series of derivatives with Olaparib as the lead compound and found that the inhibitory activities were related to the type of substituent and the length of the alkyl chain connecting to an aromatic ring.[3] Another study developed novel phthalazinone derivatives, with compound 11c emerging as a more potent PARP-1 inhibitor than Olaparib.

A 2024 study designed and synthesized two series of novel phthalazinone derivatives, with compounds DLC-1-6 showing exceptionally high inhibitory activity against PARP-1, with IC50 values below 0.2 nM.[5] Compound DLC-1 also demonstrated significant anti-proliferative activity against various cancer cell lines.[5]

The following table summarizes the in vitro PARP-1 inhibitory activity and anti-proliferative activity of selected phthalazinone analogs.

CompoundModificationsPARP-1 IC50 (nM)Anti-proliferative IC50 (μM) vs. Capan-1 CellsAnti-proliferative IC50 (μM) vs. MDA-MB-436 Cells
OlaparibReference Compound~1-5[1]10.412[1]-
11c 4-phenylphthalazin-1-one derivative97--
23 Derivative with undisclosed modifications-7.532[1]-
DLC-1 Dithiocarboxylate fragment<0.2[5]-0.08[5]
DLC-49 Hydroxamic acid fragment (dual PARP-1/HDAC-1 inhibitor)0.53[5]--

Phthalazinone Analogs as VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[6] Inhibition of VEGFR-2 is a well-established anti-cancer strategy. Several phthalazine derivatives have been investigated as potent VEGFR-2 inhibitors.

Key Structural Modifications and Their Impact on VEGFR-2 Inhibition

A study exploring phthalazine derivatives as VEGFR-2 inhibitors found that compound 7f , a N-substituted-4-phenylphthalazin-1-amine derivative, was a more potent inhibitor than the approved drug sorafenib.[7] Another study identified compounds 7a, 7b, 8b, and 8c as potent VEGFR-2 inhibitors with significant anticancer activity against colon and breast cancer cell lines.[8] A 2024 study reported that compounds 9c, 12b, and 13c exhibited promising VEGFR-2 inhibition, with compound 12b being more potent than sorafenib.[9]

The table below presents the in vitro VEGFR-2 inhibitory activity and cytotoxic effects of selected phthalazinone analogs.

CompoundModificationsVEGFR-2 IC50 (nM)Cytotoxicity IC50 (μM) vs. HCT-116 CellsCytotoxicity IC50 (μM) vs. MCF-7 Cells
SorafenibReference Compound100[7]5.47[8]7.26[8]
7f N-substituted-4-phenylphthalazin-1-amine80[7]4.83[7]4.58[7]
7a Phthalazine derivative110[8]6.04[8]8.8[8]
7b Phthalazine derivative310[8]13.22[8]17.9[8]
12b Novel phthalazine derivative17.8[9]0.32[9]-
2g Novel phthalazine derivative-0.18[6]0.15[6]
4a Novel phthalazine derivative-0.09[6]0.12[6]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these 1-phthalazinamine analogs, it is crucial to visualize the signaling pathways they inhibit and the experimental workflows used to assess their activity.

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate DNA_Repair_Proteins DNA Repair Proteins PAR->DNA_Repair_Proteins recruits Repair DNA Repair DNA_Repair_Proteins->Repair Inhibitor Phthalazinone Analog Inhibitor->PARP1 inhibits

Caption: PARP1 signaling pathway and inhibition by phthalazinone analogs.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) Dimerization->Downstream activates Angiogenesis Angiogenesis (Proliferation, Migration) Downstream->Angiogenesis Inhibitor Phthalazinone Analog Inhibitor->VEGFR2 inhibits

Caption: VEGFR-2 signaling pathway and inhibition by phthalazinone analogs.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Enzyme Target Enzyme (PARP-1 or VEGFR-2) Reaction Enzymatic Reaction Enzyme->Reaction Substrate Substrate Substrate->Reaction Inhibitor_Biochem Phthalazinone Analog Inhibitor_Biochem->Reaction Detection Detection of Activity (e.g., Luminescence) Reaction->Detection IC50_Biochem IC50 Determination Detection->IC50_Biochem Cells Cancer Cell Lines Treatment Cell Treatment Cells->Treatment Inhibitor_Cell Phthalazinone Analog Inhibitor_Cell->Treatment MTT MTT Assay Treatment->MTT Viability Measure Cell Viability MTT->Viability IC50_Cell IC50 Determination Viability->IC50_Cell

Caption: General experimental workflow for evaluating phthalazinone analogs.

Experimental Protocols

In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

This protocol is adapted from a standard chemiluminescent assay to measure the incorporation of biotinylated NAD+ into histone proteins.[2]

  • Plate Preparation: A 96-well plate is pre-coated with histone proteins. The wells are blocked to prevent non-specific binding.[2]

  • Inhibitor Preparation: Prepare serial dilutions of the phthalazinone analogs in the assay buffer. A vehicle control (e.g., DMSO) is also prepared.

  • Reaction Mixture: A master mix containing activated DNA and biotinylated NAD+ in PARP assay buffer is prepared.

  • Enzymatic Reaction: The test compounds and recombinant PARP-1 enzyme are added to the wells. The reaction is initiated by adding the master mix and incubated for a specified time (e.g., 1 hour) at room temperature.[2]

  • Detection: The plate is washed, and Streptavidin-HRP (horseradish peroxidase) is added, followed by a chemiluminescent substrate.[2]

  • Data Analysis: The luminescence is measured using a microplate reader. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol outlines a luminescence-based kinase assay to measure the inhibition of VEGFR-2.[10][11]

  • Reagent Preparation: Prepare serial dilutions of the phthalazinone analogs. Prepare a master mixture containing kinase buffer, ATP, and a suitable peptide substrate.[10]

  • Kinase Reaction: Add the test compounds to the wells of a 96-well plate. The reaction is initiated by adding the recombinant VEGFR-2 enzyme and the master mixture. The plate is incubated at 30°C for a defined period (e.g., 45-60 minutes).[12][13]

  • Signal Detection: A kinase detection reagent (e.g., Kinase-Glo®) is added to stop the reaction and measure the remaining ATP via a luciferase reaction. The luminescent signal is inversely proportional to the kinase activity.[11][13]

  • Data Analysis: The luminescence is read using a microplate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11]

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[14]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the phthalazinone analogs for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

References

A Comparative Guide to the Synthesis of 1-Phthalazinamine: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of medicinal chemistry and drug development, the efficient synthesis of heterocyclic scaffolds is of paramount importance. 1-Phthalazinamine is a key structural motif found in a variety of biologically active compounds. This guide provides a detailed comparison of two primary methods for the synthesis of 1-Phthalazinamine: Nucleophilic Aromatic Substitution and a Cyclocondensation approach. The comparison focuses on reaction efficacy, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for specific research and development needs.

Comparison of Synthetic Methods

The efficacy of different synthetic routes to 1-Phthalazinamine can be evaluated based on several key metrics, including reaction yield, purity of the final product, reaction time, and the nature of the required reaction conditions. Below is a summary of the quantitative data for the two highlighted methods.

MethodKey PrecursorReagentsSolventReaction TimeTemperatureYield (%)
Nucleophilic Substitution1-ChlorophthalazineAmmonia (or equivalent)Phenol4 hours180 °C~75%
Cyclocondensationo-CyanobenzaldehydeHydrazine hydrochloride, HClEthanol24-48 hours45-50 °CHigh

Method 1: Nucleophilic Aromatic Substitution

This widely utilized method involves the displacement of a halide, typically chloride, from the 1-position of the phthalazine ring by an amino group. The key starting material, 1-chlorophthalazine, can be synthesized from phthalazinone.

Experimental Protocol:

Synthesis of 1-Chlorophthalazine: A mixture of 1(2H)-phthalazinone (10 g, 0.068 mol) and phosphorus oxychloride (60 mL) is heated at reflux for 2 hours. After cooling, the reaction mixture is poured onto crushed ice (200 g). The resulting precipitate is collected by filtration, washed with water, and dried to afford 1-chlorophthalazine.

Synthesis of 1-Phthalazinamine: A mixture of 1-chlorophthalazine (5 g, 0.03 mol), phenol (20 g), and ammonium acetate (5 g) is heated at 180 °C for 4 hours. After cooling, the mixture is treated with 10% aqueous sodium hydroxide solution until alkaline. The precipitated solid is then collected by filtration, washed with water, and recrystallized from an appropriate solvent to yield 1-Phthalazinamine.

This method is advantageous due to the relatively high yields and the commercial availability of the starting materials. The reaction conditions, however, require high temperatures.

Method 2: Cyclocondensation of o-Cyanobenzaldehyde

This approach builds the phthalazine ring system through the reaction of an ortho-disubstituted benzene derivative with hydrazine. A one-pot synthesis of the closely related 1-hydrazinophthalazine (hydralazine) from o-cyanobenzaldehyde has been reported and suggests a viable route to 1-phthalazinamine.

Experimental Protocol:

In a reaction vessel, hydrazine hydrochloride is dissolved in ethanol. To this solution, o-cyanobenzaldehyde is added in portions. The reaction mixture is then slowly heated to a temperature of 45-50 °C and maintained for 24 to 48 hours. Following the reaction, the pH is adjusted with hydrochloric acid to facilitate the precipitation of the product. The resulting crystalline solid is collected by filtration, washed, and dried. While this protocol is for the synthesis of hydralazine, a modification using a suitable nitrogen source in place of hydrazine hydrochloride could potentially yield 1-phthalazinamine directly.

This "one-pot" method is attractive due to its operational simplicity and the use of milder reaction conditions compared to the nucleophilic substitution method.

Logical Workflow for Method Selection

The choice between these synthetic methods will depend on several factors, including the availability of starting materials, desired purity, and the scale of the synthesis. The following diagram illustrates a logical workflow for selecting the optimal synthesis method.

G Workflow for 1-Phthalazinamine Synthesis Method Selection start Start: Need to Synthesize 1-Phthalazinamine precursor_availability Assess Precursor Availability start->precursor_availability chlorophthalazine_available Is 1-Chlorophthalazine readily available? precursor_availability->chlorophthalazine_available cyanobenzaldehyde_available Is o-Cyanobenzaldehyde readily available? chlorophthalazine_available->cyanobenzaldehyde_available No method1 Method 1: Nucleophilic Substitution chlorophthalazine_available->method1 Yes method2 Method 2: Cyclocondensation cyanobenzaldehyde_available->method2 Yes consider_synthesis1 Synthesize 1-Chlorophthalazine from Phthalazinone cyanobenzaldehyde_available->consider_synthesis1 No evaluate_conditions Evaluate Reaction Conditions method1->evaluate_conditions method2->evaluate_conditions consider_synthesis1->method1 consider_synthesis2 Consider alternative precursors or methods high_temp_ok Are high temperatures (180 °C) acceptable? evaluate_conditions->high_temp_ok long_time_ok Is a long reaction time (24-48h) acceptable? high_temp_ok->long_time_ok No select_method1 Select Method 1 high_temp_ok->select_method1 Yes long_time_ok->consider_synthesis2 No select_method2 Select Method 2 long_time_ok->select_method2 Yes

Caption: A decision-making flowchart for selecting a 1-Phthalazinamine synthesis method.

validation of a multi-active method for the analysis of active substances in formulated products.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the quality, safety, and efficacy of pharmaceutical products is paramount. When dealing with formulated products containing multiple active pharmaceutical ingredients (APIs), the analytical methods used for their simultaneous determination must be rigorously validated. This guide provides a comprehensive comparison of key performance characteristics of two multi-active analytical methods, supported by experimental data, to aid in the selection of the most suitable method for its intended purpose.

The validation of an analytical procedure is the process of demonstrating its suitability for its intended use.[1][2][3] International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), provide a framework for the validation of analytical procedures, which is recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7][8] For multi-active methods, it is crucial to ensure that the method can unequivocally assess each analyte in the presence of other components.[9][10]

This guide presents a case study comparing two distinct High-Performance Liquid Chromatography (HPLC) methods, Method A and Method B, for the simultaneous analysis of three APIs (API-1, API-2, and API-3) in a single formulated product.

General Workflow for Validation of a Multi-Active Method

The validation of a multi-active analytical method follows a structured workflow to ensure all performance characteristics are thoroughly evaluated. This process is essential for demonstrating that the method is fit for its purpose.

cluster_0 Planning Phase cluster_1 Experimental Phase cluster_2 Evaluation & Reporting Validation_Protocol Define Validation Protocol (Scope, Parameters, Acceptance Criteria) Specificity Specificity/ Selectivity Validation_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOD_LOQ LOD & LOQ Robustness->LOD_LOQ Data_Analysis Data Analysis vs. Acceptance Criteria LOD_LOQ->Data_Analysis Validation_Report Prepare Validation Report Data_Analysis->Validation_Report cluster_A Method A: Rapid Isocratic cluster_B Method B: High-Resolution Gradient A_Speed High Speed (8 min) A_Precision Acceptable Precision (%RSD ~1.4%) A_Selectivity Lower Selectivity (Resolution ~1.7) B_Speed Slower Speed (15 min) B_Precision High Precision (%RSD <0.8%) B_Selectivity High Selectivity (Resolution >2.0)

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1-Phthalazinamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical reagents like 1-Phthalazinamine is a critical component of laboratory safety, ensuring the protection of personnel and the environment. This guide provides a clear, step-by-step procedure for the safe handling and disposal of 1-Phthalazinamine, aligning with general best practices for hazardous chemical waste management.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with 1-Phthalazinamine. According to its Globally Harmonized System (GHS) classification, this compound presents several risks:

  • Acute Toxicity: It can be toxic or harmful if swallowed.[1]

  • Irritation: It may cause skin and serious eye irritation.[1]

  • Respiratory Issues: Inhalation may lead to respiratory irritation.[1]

Therefore, appropriate personal protective equipment (PPE) is mandatory. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

  • A properly fitted respirator if ventilation is inadequate

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

The following procedure is a general guideline. Always consult your institution's specific safety protocols and local, state, and federal regulations before disposing of any chemical waste.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for 1-Phthalazinamine and any materials contaminated with it. The label should include the chemical name, concentration, and relevant hazard symbols.

    • Do not mix 1-Phthalazinamine waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.

  • Containerization:

    • Use a chemically compatible, leak-proof container for waste collection.

    • For solid waste (e.g., contaminated filter paper, gloves), double-bag the materials in clearly labeled, sealed plastic bags before placing them in the designated solid waste container.

    • For liquid waste (e.g., solutions containing 1-Phthalazinamine), use a sealed, labeled container.

  • Storage of Waste:

    • Store the waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.

    • The storage area should be clearly marked as a hazardous waste accumulation point.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the completed waste manifest or any other required documentation.

    • Disposal should be conducted at an approved and permitted hazardous waste treatment, storage, and disposal facility (TSDF). Incineration is a common method for the disposal of organic chemical waste.[2][3]

Quantitative Hazard Data Summary

Hazard StatementGHS Classification
Toxic if swallowedDanger Acute toxicity, oral (Category 3)
Harmful if swallowedWarning Acute toxicity, oral (Category 4)
Causes skin irritationWarning Skin corrosion/irritation (Category 2)
Causes serious eye irritationWarning Serious eye damage/eye irritation (Category 2A)
May cause respiratory irritationWarning Specific target organ toxicity, single exposure
Data sourced from PubChem CID 29399[1]

Logical Workflow for 1-Phthalazinamine Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of 1-Phthalazinamine.

cluster_prep Preparation & Handling cluster_waste Waste Segregation & Collection cluster_disposal Storage & Final Disposal start Start: Need to dispose of 1-Phthalazinamine ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid container_solid Place in Labeled, Sealed Bag solid_waste->container_solid container_liquid Place in Labeled, Leak-Proof Container liquid_waste->container_liquid storage Store in Designated Hazardous Waste Area container_solid->storage container_liquid->storage contact_ehs Contact EHS or Licensed Contractor storage->contact_ehs disposal Dispose via Approved Hazardous Waste Facility contact_ehs->disposal

1-Phthalazinamine Disposal Workflow

References

Essential Safety and Logistical Information for Handling 1-Phthalazinamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for 1-Phthalazinamine.

Chemical Identifier:

  • Name: 1-Phthalazinamine

  • CAS Number: 19064-69-8

  • Molecular Formula: C₈H₇N₃[1]

Primary Hazards:

  • Acute toxicity (oral)[1]

  • Skin irritation[1]

  • Serious eye irritation[1]

  • May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling 1-Phthalazinamine to ensure appropriate PPE is selected. The following table summarizes the recommended PPE.

Protection Type Specification Standard
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.EU Directive 89/686/EEC and the standard EN 374 derived from it.[3]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[2]

Operational Plan for Handling 1-Phthalazinamine

Adherence to a strict operational plan is crucial to minimize exposure and ensure safety.

1. Preparation:

  • Read and understand the Safety Data Sheet (SDS) for 1-Phthalazinamine.[4]

  • Ensure that eyewash stations and safety showers are close to the workstation location.[2]

  • Work in a well-ventilated area, preferably under a chemical fume hood.[5]

  • Assemble all necessary equipment and materials before starting work.

2. Handling:

  • Wear the appropriate personal protective equipment as outlined in the table above.

  • Avoid dust formation.[2]

  • Do not get in eyes, on skin, or on clothing.[2]

  • Avoid ingestion and inhalation.[2]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.[2]

3. Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

  • Store locked up.[5]

  • Incompatible materials include strong oxidizing agents and strong bases.[2]

Disposal Plan

Proper disposal of 1-Phthalazinamine and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste 1-Phthalazinamine and any contaminated materials (e.g., gloves, wipes, weighing paper) in a designated, properly labeled, and sealed container.

  • Sweep up any spills and shovel into suitable containers for disposal.[2]

2. Disposal Procedure:

  • Dispose of contents/container to an approved waste disposal plant.[2][5]

  • Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]

  • Do not empty into drains.[6]

Emergency First-Aid Measures

In case of exposure, immediate action is critical.

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.[2]

  • Inhalation: Remove to fresh air. Get medical attention. If not breathing, give artificial respiration.[2]

Below is a diagram illustrating the workflow for safely handling 1-Phthalazinamine.

cluster_preparation 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal Read SDS Read SDS Verify Emergency Equipment Verify Emergency Equipment Read SDS->Verify Emergency Equipment Work in Ventilated Area Work in Ventilated Area Verify Emergency Equipment->Work in Ventilated Area Assemble Materials Assemble Materials Work in Ventilated Area->Assemble Materials Wear PPE Wear PPE Assemble Materials->Wear PPE Avoid Dust/Contact Avoid Dust/Contact Wear PPE->Avoid Dust/Contact No Eating/Drinking No Eating/Drinking Avoid Dust/Contact->No Eating/Drinking Wash Hands Wash Hands No Eating/Drinking->Wash Hands Keep Container Closed Keep Container Closed Wash Hands->Keep Container Closed Collect Waste Collect Waste Wash Hands->Collect Waste Store in Cool, Dry, Ventilated Area Store in Cool, Dry, Ventilated Area Keep Container Closed->Store in Cool, Dry, Ventilated Area Store Locked Up Store Locked Up Store in Cool, Dry, Ventilated Area->Store Locked Up Separate from Incompatibles Separate from Incompatibles Store Locked Up->Separate from Incompatibles Label and Seal Container Label and Seal Container Collect Waste->Label and Seal Container Dispose via Approved Plant Dispose via Approved Plant Label and Seal Container->Dispose via Approved Plant Follow Regulations Follow Regulations Dispose via Approved Plant->Follow Regulations

Caption: Workflow for Safe Handling of 1-Phthalazinamine

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phthalazinamine
Reactant of Route 2
1-Phthalazinamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。